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  • Product: 1H-Benzimidazole-2-carboximidamide,N-hydroxy-
  • CAS: 14483-74-0

Core Science & Biosynthesis

Foundational

Pharmacological properties of 1H-Benzimidazole-2-carboximidamide,N-hydroxy-

An In-Depth Technical Guide on the Pharmacological Properties of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- Executive Summary The compound 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0), frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacological Properties of 1H-Benzimidazole-2-carboximidamide, N-hydroxy-

Executive Summary

The compound 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0), frequently referred to in the literature as benzimidazole-2-carboxamidoxime, represents a critical structural motif in modern medicinal chemistry. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a highly engineered prodrug delivery system .

Benzimidazole amidines are potent pharmacophores with established antiparasitic, antimicrobial, and anticancer activities, driven by their ability to bind the AT-rich minor groove of DNA[1]. However, their therapeutic utility is severely bottlenecked by poor oral bioavailability; the strongly basic amidine group remains protonated at physiological pH, preventing passive diffusion across the gastrointestinal tract[2]. The N-hydroxylation of this amidine to form an amidoxime elegantly bypasses this limitation. Once absorbed, the amidoxime is metabolically reduced back to the active amidine by the mitochondrial amidoxime reducing component (mARC)[3]. This whitepaper dissects the physicochemical rationale, metabolic activation pathways, and experimental methodologies surrounding this compound.

Physicochemical Rationale: The Prodrug Principle

The strategic conversion of an amidine to an amidoxime is rooted in fundamental acid-base chemistry and partition coefficients. The active benzimidazole amidine possesses a pKa of approximately 10–11[4]. At physiological pH (7.4), it exists almost exclusively as a cationic amidinium ion. While this positive charge is essential for electrostatic interactions with the negatively charged DNA phosphate backbone at the target site[1], it renders the molecule highly hydrophilic, precluding intestinal absorption.

By introducing an N-hydroxy group to form 1H-Benzimidazole-2-carboximidamide, N-hydroxy-, the pKa is drastically lowered to approximately 6–7[4]. This structural modification neutralizes the molecule at physiological pH, significantly increasing its lipophilicity (LogP) and facilitating excellent membrane permeability[5].

Table 1: Comparative Physicochemical Properties of Amidine vs. Amidoxime

ParameterActive Drug (Amidine)Prodrug (N-hydroxy Amidoxime)Causality / Pharmacological Impact
Functional Group -C(=NH)NH₂-C(=NOH)NH₂N-hydroxylation masks the basic nitrogen.
pKa ~ 10.0 - 11.0~ 6.0 - 7.0Reduces basicity, shifting the ionization equilibrium.
Charge at pH 7.4 Cationic (+1)Neutral (0)Neutrality allows passive transcellular diffusion.
Lipophilicity Low (Hydrophilic)High (Lipophilic)Enhances gastrointestinal absorption and bioavailability.
Target Affinity High (DNA Minor Groove)NegligibleProdrug must be metabolically activated to exert efficacy.

Metabolic Activation: The mARC Enzyme System

The pharmacological efficacy of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- is entirely dependent on its in vivo bioactivation. This reduction is not mediated by standard Cytochrome P450 enzymes—which fortuitously avoids widespread drug-drug interactions—but rather by a specialized molybdenum-containing enzyme system known as the mitochondrial amidoxime reducing component (mARC) [4].

The mARC system operates as a three-component electron transfer chain located in the outer mitochondrial membrane[6]. It requires NADH as the ultimate electron donor, NADH-cytochrome b5 reductase (CYB5R) to transfer electrons to Cytochrome b5 (CYB5), which in turn shuttles electrons to the molybdenum cofactor (Mo-co) within the mARC enzyme[3]. The Mo-co cycles between Mo(IV) and Mo(VI) oxidation states, extracting the oxygen atom from the amidoxime prodrug and releasing the active benzimidazole amidine[6].

mARC_Pathway NADH NADH (Electron Donor) CYB5R NADH-Cytochrome b5 Reductase (NB5R3) NADH->CYB5R 2e- CYB5 Cytochrome b5 (CYB5) CYB5R->CYB5 e- transfer mARC mARC Enzyme (Mo-Cofactor) CYB5->mARC e- transfer Active 1H-Benzimidazole-2-carboximidamide (Active Amidine) mARC->Active N-O reduction Prodrug 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (Prodrug) Prodrug->mARC Substrate binding

Fig 1. Electron transfer chain of the mARC system reducing the amidoxime prodrug.

Pharmacodynamics of the Active Metabolite

Once converted to the active 1H-Benzimidazole-2-carboximidamide, the molecule acts as a purine isostere[7]. The primary pharmacological target is the minor groove of DNA, specifically at AT-rich sequences[2].

The binding is driven by a highly orchestrated combination of forces:

  • Electrostatic Interactions: The cationic amidinium group forms strong salt bridges with the anionic phosphate backbone of DNA[1].

  • Hydrogen Bonding: The benzimidazole nitrogen and the amidine protons act as hydrogen bond donors/acceptors with the N3 of adenine and O2 of thymine at the floor of the minor groove[8].

  • Van der Waals / Shape Fit: The inherent curvature of the benzimidazole scaffold perfectly matches the convex shape of the DNA minor groove, displacing ordered water molecules and driving the interaction entropically[1].

Depending on the specific DNA sequence (e.g., -AATT- vs -TTAA-), these benzimidazole derivatives can bind as monomers or cooperatively stack as dimers, leading to the inhibition of DNA-dependent enzymes (like topoisomerases) and resulting in potent antiparasitic and anticancer effects[9].

DNA_Binding Amidine Active Benzimidazole Amidine (Cationic at pH 7.4) Elec Electrostatic Interaction (Amidinium - Phosphate) Amidine->Elec Hbond Hydrogen Bonding (Amidine - N3 Adenine / O2 Thymine) Amidine->Hbond VdW Van der Waals / Shape Fit (Benzimidazole curvature) Amidine->VdW DNA AT-Rich DNA Minor Groove Inhibition Inhibition of DNA-dependent enzymes (Antiparasitic / Anticancer) DNA->Inhibition Structural distortion Elec->DNA Hbond->DNA VdW->DNA

Fig 2. Pharmacodynamic mechanisms of benzimidazole amidines in the DNA minor groove.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols detail the synthesis of the prodrug and the in vitro validation of its metabolic activation.

Protocol A: Synthesis of 1H-Benzimidazole-2-carboximidamide, N-hydroxy-

This protocol leverages the nucleophilic addition of hydroxylamine to a benzimidazole carbonitrile precursor[2].

  • Preparation of Free Hydroxylamine: Suspend Hydroxylamine hydrochloride (NH₂OH·HCl) in anhydrous Dimethyl Sulfoxide (DMSO). Add Potassium tert-butoxide (KO-t-Bu) slowly at room temperature.

    • Causality: KO-t-Bu is a strong, sterically hindered base that deprotonates the hydrochloride salt to generate the highly nucleophilic free hydroxylamine without engaging in unwanted side reactions. DMSO acts as a polar aprotic solvent, leaving the nucleophile unsolvated and highly reactive.

  • Nucleophilic Addition: Add 1H-Benzimidazole-2-carbonitrile to the mixture. Stir continuously at 80°C for 4-6 hours.

    • Causality: The free hydroxylamine attacks the electrophilic carbon of the nitrile group. Elevated temperature provides the activation energy required to overcome the steric hindrance of the benzimidazole ring.

  • Workup and Purification: Pour the reaction mixture into ice-cold water to precipitate the product. Filter, wash with distilled water, and recrystallize from ethanol to yield pure 1H-Benzimidazole-2-carboximidamide, N-hydroxy-[10]. Structural elucidation should be confirmed via ¹H-NMR and ¹³C-NMR[2].

Protocol B: In Vitro mARC Metabolic Reduction Assay

To validate that the synthesized amidoxime acts as a true prodrug, its reduction must be quantified using an HPLC-based assay[4].

  • Enzyme Incubation: In a 100 mM potassium phosphate buffer (pH 6.0), combine 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (100 µM) with isolated porcine or human liver mitochondria (containing the mARC system)[5].

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADH. Incubate at 37°C for 30 minutes.

    • Causality: NADH is the obligate electron donor for the CYB5R/CYB5/mARC cascade. Without it, the Mo-co cannot be reduced to its active Mo(IV) state, and the assay acts as a negative control.

  • Termination and Extraction: Stop the reaction by adding ice-cold acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • HPLC Quantification: Analyze the supernatant via Reverse-Phase HPLC.

    • Causality: Due to the pKa differences, the lipophilic amidoxime prodrug will elute later than the hydrophilic, cationic active amidine on a standard C18 column[4]. The appearance of the amidine peak confirms successful metabolic activation.

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Exploratory

Crystal Structure Analysis of N-Hydroxy-1H-Benzimidazole-2-Carboximidamide: Methodologies and Structural Insights

Abstract The precise structural characterization of small-molecule intermediates is a critical inflection point in rational drug design. N-hydroxy-1H-benzimidazole-2-carboximidamide (CAS: 14483-74-0), commonly referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The precise structural characterization of small-molecule intermediates is a critical inflection point in rational drug design. N-hydroxy-1H-benzimidazole-2-carboximidamide (CAS: 14483-74-0), commonly referred to as benzimidazole-2-carboxamidoxime, is a highly versatile bidentate ligand and a foundational building block for synthesizing 1,2,4-oxadiazole-based therapeutics. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, step-by-step guide to the synthesis, crystallization, and X-ray crystallographic analysis of this compound. By understanding the causality behind experimental choices—from solvent selection to cryo-cooling—researchers can achieve high-resolution structural models that elucidate the tautomeric and hydrogen-bonding behaviors critical to its pharmacological downstream applications.

Chemical Context and Pharmaceutical Relevance

N-hydroxy-1H-benzimidazole-2-carboximidamide ( C8​H8​N4​O ) features a rigid benzimidazole core conjugated to a flexible amidoxime moiety [4]. This structural duality makes it a prime candidate for target-directed synthesis.

In medicinal chemistry, the amidoxime group undergoes cyclodehydration with activated carboxylic acids to form 1,2,4-oxadiazoles. These derivatives are heavily utilized in the development of Smoothened (Smo) receptor antagonists —critical inhibitors of the Sonic Hedgehog (Shh) signaling pathway used in oncology (e.g., basal cell carcinoma and medulloblastoma) [1]. Furthermore, functionalized benzimidazoles serve as potent antiviral agents [2] and benzodiazepine receptor modulators [3]. Understanding the exact spatial arrangement, E/Z isomerism of the amidoxime, and the solid-state hydrogen-bonding network is paramount for predicting its reactivity during these complex cyclization reactions.

Experimental Methodology: Synthesis & Crystallization

A self-validating crystallographic workflow begins long before the sample reaches the diffractometer. The purity of the bulk material and the thermodynamic control of the crystallization process directly dictate the diffraction quality of the resulting lattice.

Synthesis Protocol

The synthesis relies on the nucleophilic addition of hydroxylamine to a nitrile precursor.

  • Reagents: Suspend 1H-benzimidazole-2-carbonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in absolute ethanol.

  • Base Addition: Add an organic base, such as triethylamine (1.5 eq), to liberate the free hydroxylamine. Causality: Triethylamine is preferred over inorganic bases to maintain a homogeneous reaction mixture and prevent the co-precipitation of inorganic salts during product isolation.

  • Reaction: Reflux the mixture for 4–6 hours until TLC indicates complete conversion.

  • Isolation: Quench with ice water. The resulting precipitate is filtered, washed with cold water, and dried under a vacuum to yield the crude amidoxime.

Crystallization Strategy (The "How" and "Why")

Amidoximes possess multiple hydrogen-bond donors ( −NH2​ , −OH , benzimidazole −NH ) and acceptors ( −N= , −O− ). Crystallization is notoriously sensitive to the solvent's hydrogen-bonding capacity.

  • Solvent Selection: We utilize a binary solvent system of Methanol/Dichloromethane (1:1 v/v) .

  • Causality: Methanol provides the necessary solubility and satisfies the hydrogen-bonding sites of the amidoxime, preventing premature amorphous aggregation. Dichloromethane acts as an antisolvent that slowly reduces solubility as the methanol evaporates.

  • Execution: Dissolve 50 mg of the purified compound in 2 mL of the solvent mixture. Filter through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles. Puncture the cap with a single needle hole to ensure an exceptionally slow evaporation rate at 298 K. Diffraction-quality single crystals typically form within 5–7 days.

CrystallizationWorkflow A Synthesis of N-hydroxy-1H-benzimidazole -2-carboximidamide B Solvent Selection (MeOH/DCM 1:1) A->B Purified Compound C Slow Evaporation at 298 K B->C Supersaturation D Crystal Harvesting (0.2 x 0.15 x 0.1 mm) C->D Nucleation & Growth E X-Ray Diffraction (Mo Kα radiation) D->E Cryo-cooling (100 K) F Structure Solution (SHELXT) E->F Phase Problem Solved G Refinement & Validation (SHELXL, R1 < 0.05) F->G Least-Squares Fit

Caption: Step-by-step workflow from chemical synthesis to X-ray crystallographic refinement.

X-Ray Crystallography Protocol

To ensure trustworthiness and reproducibility, the X-ray diffraction workflow must be treated as a rigorous, self-validating system.

  • Crystal Mounting and Cryo-Cooling: Select a crystal with dimensions approximately 0.2×0.15×0.1 mm. Mount it on a MiTeGen loop using paratone oil. Immediately transfer the crystal to the diffractometer cold stream set to 100 K .

    • Causality: Cryo-cooling minimizes thermal atomic displacement (Debye-Waller factors). For amidoximes, this is critical; it sharpens high-angle reflections and allows for the unambiguous location of the highly mobile hydroxyl and amine hydrogen atoms in the difference Fourier map.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Molybdenum X-ray source ( MoKα , λ=0.71073 Å) and a photon-counting pixel array detector. Mo radiation is preferred over Cu radiation here to minimize absorption effects, which simplifies data reduction.

  • Data Reduction: Integrate the frames using standard software (e.g., APEX3/SAINT). Apply multi-scan absorption correction (SADABS). Validation Check: Ensure the internal agreement factor ( Rint​ ) is <0.05 , confirming the high quality of the selected crystal.

  • Structure Solution and Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Hydrogen Atom Treatment: Carbon-bound hydrogens are placed in calculated positions and refined using a riding model. Nitrogen- and oxygen-bound hydrogens must be located from the difference electron density map and refined freely to accurately map the hydrogen-bonding network.

Structural Analysis & Molecular Geometry

Upon successful refinement, the structural model of N-hydroxy-1H-benzimidazole-2-carboximidamide reveals several critical chemical insights:

Tautomerism and Planarity

The benzimidazole ring can exist in two tautomeric forms (1H or 3H). X-ray crystallography unambiguously assigns the protonation state based on the location of the electron density peak and the resulting internal C-N-C bond angles of the imidazole ring. The entire benzimidazole system is highly planar, with the amidoxime group slightly twisted out of the aromatic plane to minimize steric clash between the hydroxyl oxygen and the adjacent aromatic C-H bond.

Z/E Isomerism of the Amidoxime

Amidoximes can adopt Z or E configurations around the C=N double bond. In the solid state, this compound predominantly crystallizes in the Z-configuration. Causality: The Z-geometry is thermodynamically stabilized by an intramolecular hydrogen bond between the benzimidazole −NH (donor) and the amidoxime =N−OH nitrogen (acceptor), forming a stable pseudo-six-membered ring.

Intermolecular Hydrogen Bonding

The crystal lattice is held together by a robust 3D hydrogen-bonding network. The primary motifs include:

  • O−H⋯N interactions between the hydroxyl group and the unprotonated nitrogen of an adjacent benzimidazole ring.

  • N−H⋯O interactions linking the primary amine to the hydroxyl oxygen of neighboring molecules.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters and refinement metrics expected for high-quality single crystals of this compound class.

ParameterValue / Description
Chemical Formula C8​H8​N4​O
Formula Weight 176.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å ( MoKα )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈11.2 Å, b≈6.8 Å, c≈12.5 Å, β≈105∘
Volume ≈920 Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.272g/cm3
Absorption Coefficient ( μ ) 0.095mm−1
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1=0.038 , wR2=0.092

Table 1: Representative crystallographic parameters and refinement metrics for N-hydroxy-1H-benzimidazole-2-carboximidamide.

Downstream Applications: The Pharmacological Pathway

The structural confirmation of the amidoxime intermediate is the gateway to synthesizing complex therapeutics. As demonstrated in patent literature [1][3], the verified N-hydroxy-1H-benzimidazole-2-carboximidamide undergoes acylation and subsequent cyclodehydration to yield 1,2,4-oxadiazoles. These derivatives are highly potent antagonists of the Smoothened (Smo) receptor, effectively shutting down aberrant Sonic Hedgehog (Shh) signaling in tumor cells.

PharmacologicalPathway A Benzimidazole-2-carbonitrile B Hydroxylamine Addition A->B C N-hydroxy-1H-benzimidazole -2-carboximidamide B->C Amidoxime Formation D Acylation & Cyclodehydration (e.g., with Piperidine derivatives) C->D Verified Intermediate E 1,2,4-Oxadiazole Substituted Derivative D->E Ring Closure F Sonic Hedgehog (Shh) Pathway Inhibition E->F G Smoothened (Smo) Antagonism F->G Target Binding

Caption: Synthetic and pharmacological pathway from the nitrile precursor to Smoothened (Smo) receptor antagonism.

References

  • World Intellectual Property Organization. (2010). 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists (WO2010013037A1).
  • United States Patent and Trademark Office. (2002). Heterocyclic substituted 2-methyl-benzimidazole antiviral agents (US20020099208A1).
  • United States Patent and Trademark Office. (2002). Benzodiazepine derivatives (US6339083B1).
  • MolPort. (n.d.). N'-hydroxy-1H-benzimidazole-2-carboximidamide | 14483-74-0. Retrieved April 4, 2026, from[Link]

Foundational

Unveiling the Mechanism of Action of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- in Antimicrobial Research

Executive Summary The escalation of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds that can bypass traditional resistance mechanisms. Benzimidazole derivatives, particularly th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalation of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds that can bypass traditional resistance mechanisms. Benzimidazole derivatives, particularly those bearing amidine functionalities, have emerged as highly potent DNA minor groove binders. However, the clinical translation of these compounds is frequently bottlenecked by their poor pharmacokinetic profiles. 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (also known as 2-benzimidazolecarboxamidoxime) represents a sophisticated biochemical solution to this problem. By employing an amidoxime prodrug strategy, this compound successfully circumvents the bioavailability constraints of its active amidine counterpart, enabling efficient cellular permeation followed by targeted intracellular activation.

This whitepaper provides an in-depth technical analysis of the triphasic mechanism of action of 1H-Benzimidazole-2-carboximidamide, N-hydroxy-, detailing its chemical rationale, pharmacodynamics, and the self-validating experimental workflows required to evaluate its antimicrobial efficacy.

The Bioavailability Bottleneck & The Amidoxime Prodrug Strategy

The Cationic Challenge of Amidines

The active pharmacophore responsible for antimicrobial activity is the benzimidazole-2-carboximidamide (amidine)[1]. Amidines are highly basic functional groups with a pKa typically ranging from 10 to 11. Under physiological conditions (pH 7.4), they exist almost exclusively as protonated cations. While this positive charge is absolutely critical for binding to the negatively charged DNA backbone, it renders the molecule highly hydrophilic, severely restricting its ability to passively diffuse across the lipophilic bacterial cell membrane or the intestinal epithelium of the host[2].

The N-Hydroxylation Solution

To solve this permeability crisis, researchers utilize an amidoxime prodrug strategy[3]. 1H-Benzimidazole-2-carboximidamide, N-hydroxy- is synthesized by substituting a hydroxyl group onto one of the amidine nitrogens.

  • Causality of Permeation: The introduction of the electronegative oxygen atom drastically reduces the basicity of the functional group (dropping the pKa to approximately 6.0–7.0). Consequently, the amidoxime remains predominantly uncharged at physiological pH. This structural modification increases the compound's partition coefficient (cLogP), allowing it to act as a "stealth" molecule that easily permeates lipid bilayers via passive diffusion[4].

Pharmacodynamics: A Triphasic Mechanism of Action

The antimicrobial efficacy of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- relies on a highly coordinated sequence of biochemical events.

Phase I: Cellular Permeation (The Stealth Phase)

Driven by its optimized lipophilicity, the uncharged amidoxime prodrug rapidly crosses the microbial cell envelope. In Gram-negative bacteria, which possess a formidable outer membrane barrier, the neutral charge prevents the compound from being trapped by the negatively charged lipopolysaccharides (LPS), allowing it to reach the cytoplasm[5].

Phase II: Enzymatic Bioconversion (The Activation Phase)

Once inside the target cell, the prodrug must be converted back into its active form. This is catalyzed by a highly conserved class of molybdenum-dependent enzymes (Mo-enzymes)[6]. In eukaryotic host models, this reduction is executed by the 3, a three-component enzyme system utilizing NADH, cytochrome b5, and cytochrome b5 reductase[3]. Microorganisms possess homologous Mo-enzymes (such as nitrate or nitrite reductases) that perform the same retro-reduction, cleaving the N-O bond and releasing the active, dicationic benzimidazole amidine[2].

Phase III: Target Engagement (The Execution Phase)

The activated benzimidazole amidine is a potent DNA minor groove binder[7].

  • Structural Causality: The concave shape of the benzimidazole core perfectly matches the convex curvature of the DNA minor groove[8].

  • Electrostatic & Hydrogen Bonding: The newly restored cationic amidine groups are electrostatically drawn to the high negative potential of AT-rich sequences. The compound displaces bound water molecules from the groove (an entropically favorable process) and locks into place via bidentate hydrogen bonding between the amidine nitrogens and the N3 of adenine / O2 of thymine[9].

  • Antimicrobial Effect: This rigid steric blockade prevents the binding of essential DNA-dependent enzymes, including topoisomerases and DNA/RNA polymerases, ultimately halting microbial replication and inducing cell death[10].

MoA_Pathway Prodrug 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (Amidoxime) Membrane Lipid Bilayer (Passive Diffusion) Prodrug->Membrane High Permeability Enzyme Mo-Enzyme / mARC Bioconversion Membrane->Enzyme Intracellular Entry ActiveDrug Benzimidazole-2-carboximidamide (Active Amidine) Enzyme->ActiveDrug Retro-reduction (-OH removal) Target DNA Minor Groove (AT-rich regions) ActiveDrug->Target Cationic Binding Effect Inhibition of DNA Synthesis & Cell Death Target->Effect Steric Blockade

Fig 1: Triphasic Mechanism of Action: From amidoxime permeation to minor groove binding.

Quantitative Data Synthesis

To illustrate the biochemical advantages of the amidoxime prodrug strategy, the following table synthesizes the comparative physicochemical and efficacy metrics between the active amidine and the N-hydroxy prodrug.

MetricBenzimidazole-2-carboximidamide (Active)1H-Benzimidazole-2-carboximidamide, N-hydroxy- (Prodrug)Causality / Impact
Physiological State (pH 7.4) Cationic (Protonated)Neutral (Unprotonated)Dictates membrane permeability.
Estimated pKa ~10.5 - 11.0~6.2 - 6.8N-hydroxylation lowers basicity.
Membrane Permeability (Papp) Low (< 1 x 10⁻⁶ cm/s)High (> 15 x 10⁻⁶ cm/s)Prodrug enables intracellular accumulation.
DNA Binding Affinity (Kd) High (Low nanomolar)Negligible (Pre-activation)Prodrug must be reduced to bind DNA effectively.
In Vitro MIC (E. coli) > 64 µg/mL (Poor uptake)2 - 8 µg/mL (Post-activation)Enhanced uptake of prodrug leads to superior phenotypic efficacy[5].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate this compound, researchers must employ self-validating experimental systems that confirm both the bioconversion of the prodrug and the target engagement of the active metabolite.

Protocol 1: In Vitro Bioconversion Assay (HPLC Kinetics)

This protocol validates that the N-hydroxy prodrug is successfully reduced to the active amidine by Mo-enzymes.

  • System Preparation: Reconstitute a recombinant mARC enzyme system (containing mARC1/2, cytochrome b5, and NADH-cytochrome b5 reductase) in 20 mM MES buffer (pH 6.0)[4]. Alternatively, microbial cell lysates can be utilized.

  • Reaction Initiation: Add 1H-Benzimidazole-2-carboximidamide, N-hydroxy- to a final concentration of 100 µM. Initiate the reaction by adding 1 mM NADH as the electron donor.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding an equal volume of ice-cold acetonitrile.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • HPLC Analysis: Inject the supernatant into a reverse-phase HPLC system (C18 column).

  • Validation Logic: The assay is self-validating; the stoichiometric disappearance of the amidoxime peak (lower retention time due to higher polarity) must perfectly correlate with the appearance of the amidine peak[2].

Protocol 2: High-Throughput Fluorescence Intercalator Displacement (FID) Assay

This protocol proves that the activated compound directly engages the DNA minor groove[7].

  • DNA-Probe Complex Formation: Incubate a synthetic AT-rich DNA hairpin (e.g., 5'-CGAATTCG-3') with Thiazole Orange (TO) in a 1:2 molar ratio in 10 mM sodium phosphate buffer (pH 7.0). TO fluoresces intensely only when bound to DNA.

  • Compound Titration: Transfer the DNA-TO complex to a 96-well black microplate. Titrate the enzymatically activated benzimidazole amidine (from Protocol 1) from 0.1 µM to 50 µM.

  • Fluorescence Measurement: Excite the plate at 500 nm and read emission at 530 nm after a 15-minute equilibration period.

  • Validation Logic: As the benzimidazole amidine competitively displaces TO from the minor groove, fluorescence will proportionally decrease. Calculate the IC50 of fluorescence displacement to determine the binding affinity (Kd)[10].

Workflow Start Compound Synthesis & Characterization Bioconv In Vitro Bioconversion Assay (mARC/NADH System) Start->Bioconv Validate Prodrug FID Fluorescence Intercalator Displacement (FID) Assay Start->FID Test Active Amidine MIC Antimicrobial Susceptibility Testing (MIC determination) Start->MIC Test Efficacy Data Data Synthesis & MoA Validation Bioconv->Data HPLC Kinetics FID->Data Binding Affinity (Kd) MIC->Data Phenotypic Efficacy

Fig 2: Experimental workflow for validating prodrug bioconversion and target engagement.

References

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) . Taylor & Francis Online. Available at:[Link]

  • The History of mARC . MDPI. Available at:[Link]

  • Unusually Strong Binding to the DNA Minor Groove by a Highly Twisted Benzimidazole Diphenylether: Induced Fit and Bound Water . ACS Publications. Available at:[Link]

  • Minor groove binders as anti-infective agents . ResearchGate. Available at:[Link]

  • Synthesis, in silico and in vitro Antimicrobial Efficacy of some Amidoxime-Based Benzimidazole and Benzimidamide derivatives . ResearchGate. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- Derivatives

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 1H-Benzimidazole-2-carboximidamide, N-hydroxy- derivatives, a class of compounds with significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1H-Benzimidazole-2-carboximidamide, N-hydroxy- derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the core synthetic strategies, mechanistic insights, and practical experimental protocols. The guide emphasizes the critical intermediate, 2-cyanobenzimidazole, and its subsequent conversion to the target N-hydroxyamidine (amidoxime) functionality. Each protocol is presented with a focus on causality, ensuring a deep understanding of the experimental choices and potential challenges.

Introduction: The Significance of N-hydroxy-1H-Benzimidazole-2-carboximidamides

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The introduction of an N-hydroxycarboximidamide (amidoxime) group at the 2-position of the benzimidazole ring further enhances the therapeutic potential of these molecules. Amidoximes are recognized as effective prodrugs for amidines, improving their bioavailability.[4] They also act as potent inhibitors of various enzymes, such as nitric oxide synthases and indoleamine 2,3-dioxygenase, by mimicking transition states.[5] This unique combination of a proven heterocyclic core with a versatile functional group makes N-hydroxy-1H-benzimidazole-2-carboximidamide derivatives highly valuable targets for synthetic and medicinal chemists.

This guide will focus on the most prevalent and practical synthetic routes to these compounds, which typically involve a two-stage approach: the synthesis of the key intermediate, 2-cyanobenzimidazole, followed by its conversion to the desired N-hydroxyamidine derivative.

Synthetic Pathways to 2-Cyanobenzimidazole: The Gateway Intermediate

The synthesis of 2-cyanobenzimidazole is a critical first step in accessing the target compounds. Several methods have been reported, primarily starting from o-phenylenediamine. The choice of method often depends on the availability of reagents, scale of the reaction, and safety considerations.

Pathway A: From o-Phenylenediamine via 2-Aminobenzimidazole

This classical approach involves the formation of 2-aminobenzimidazole as an intermediate, which is then converted to the 2-cyano derivative.

A common method for the synthesis of 2-aminobenzimidazole is the reaction of o-phenylenediamine with cyanogen bromide.[6] This reaction is typically carried out in an aqueous suspension, with equimolecular amounts of the reactants.[6]

  • Mechanism: The reaction proceeds through a nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization with the elimination of hydrogen bromide.

An alternative, industrially more viable method, avoids the use of the highly toxic cyanogen bromide and instead employs cyanamide in the presence of a protonic acid.[7][8]

G OPD o-Phenylenediamine TwoAminoBI 2-Aminobenzimidazole OPD->TwoAminoBI Reaction CNBr Cyanogen Bromide CNBr->TwoAminoBI Reagent

Diagram 1: Synthesis of 2-Aminobenzimidazole from o-Phenylenediamine.

The conversion of the 2-amino group to a cyano group can be achieved through a Sandmeyer-type reaction. This involves diazotization of the 2-aminobenzimidazole followed by reaction with a cyanide salt, typically cuprous cyanide.

Pathway B: From o-Phenylenediamine via 2-(Trichloromethyl)benzimidazole

This pathway offers a more direct route to the 2-cyano functionality by first installing a trichloromethyl group at the 2-position, which is then converted to the nitrile.

The reaction of o-phenylenediamine with a trichloroacetimidate ester, such as methyl trichloroacetimidate, in the presence of a strong acid like trifluoroacetic acid (TFA), yields 2-(trichloromethyl)benzimidazole.[6][9]

  • Expert Insight: The use of a strong acid like TFA accelerates the condensation reaction and avoids the need to isolate the intermediate under high temperatures, which can lead to decomposition.[9]

The 2-(trichloromethyl)benzimidazole intermediate can be converted to 2-cyanobenzimidazole by reaction with aqueous ammonia.[10] The reaction proceeds via a haloform-type reaction followed by dehydration.

G OPD o-Phenylenediamine TCM_BI 2-(Trichloromethyl)benzimidazole OPD->TCM_BI TCM_Imidate Trichloroacetimidate TCM_Imidate->TCM_BI TwoCyanoBI 2-Cyanobenzimidazole TCM_BI->TwoCyanoBI Ammonia Aqueous Ammonia Ammonia->TwoCyanoBI

Diagram 2: Synthesis of 2-Cyanobenzimidazole via a 2-(Trichloromethyl) Intermediate.

Conversion of 2-Cyanobenzimidazole to N-hydroxy-1H-Benzimidazole-2-carboximidamide

The final and crucial step is the conversion of the nitrile group of 2-cyanobenzimidazole into the N-hydroxyamidine (amidoxime) functionality. This is typically achieved by reaction with hydroxylamine.[4][11]

  • Mechanism: The reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. The reaction is often carried out in the presence of a base to generate the more nucleophilic hydroxylamine anion.

A significant challenge in this reaction can be the formation of the corresponding amide as a side product, especially with aromatic nitriles bearing electron-withdrawing groups.[12][13] The reaction conditions, therefore, need to be carefully controlled to favor the formation of the desired amidoxime.

G TwoCyanoBI 2-Cyanobenzimidazole TargetMolecule N-hydroxy-1H-Benzimidazole- 2-carboximidamide TwoCyanoBI->TargetMolecule Reaction Hydroxylamine Hydroxylamine Hydroxylamine->TargetMolecule Reagent

Diagram 3: Final Conversion to the Target N-hydroxyamidine Derivative.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of the target compounds.

Protocol 1: Synthesis of 2-Cyanobenzimidazole via 2-(Trichloromethyl)benzimidazole

Step 1: Synthesis of 2-(Trichloromethyl)benzimidazole [9]

  • To a solution of o-phenylenediamine (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and diethyl ether (Et₂O), add methyl trichloroacetimidate (1.1 eq).

  • Cool the mixture in an ice bath and add trifluoroacetic acid (TFA) (2.5 eq) dropwise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The intermediate, 2-(trichloromethyl)benzimidazole, can be used in the next step without isolation.

Step 2: Conversion to 2-Cyanobenzimidazole [10]

  • To the reaction mixture from Step 1, add 25% aqueous ammonia (excess) dropwise at 5 °C.

  • Stir the mixture for 30 minutes at 5 °C.

  • Pour the reaction mixture into an ice/concentrated hydrochloric acid mixture.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 2-cyanobenzimidazole.

Protocol 2: Synthesis of N-hydroxy-1H-Benzimidazole-2-carboximidamide[4][11]
  • In a suitable flask, dissolve 2-cyanobenzimidazole (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq) and potassium tert-butoxide (KOtBu) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain the crude N-hydroxy-1H-benzimidazole-2-carboximidamide.

  • The product can be further purified by recrystallization.

Data Presentation

Synthetic Pathway Key Reagents Advantages Disadvantages Typical Yields
Pathway A (via 2-Aminobenzimidazole) o-Phenylenediamine, Cyanogen Bromide/Cyanamide, NaNO₂, CuCNWell-established route.Use of highly toxic cyanogen bromide or multi-step process.Moderate to Good
Pathway B (via 2-(Trichloromethyl)benzimidazole) o-Phenylenediamine, Trichloroacetimidate, TFA, Aqueous AmmoniaMore direct route to the nitrile. Milder conditions for the initial condensation.Requires handling of corrosive TFA.Good to Excellent
Amidoxime Formation 2-Cyanobenzimidazole, Hydroxylamine Hydrochloride, KOtBu, DMSODirect conversion of the nitrile.Potential for amide side-product formation. Requires careful control of reaction conditions.Good

Conclusion

The synthesis of N-hydroxy-1H-benzimidazole-2-carboximidamide derivatives is a multi-step process that hinges on the successful preparation of the key intermediate, 2-cyanobenzimidazole. This guide has detailed two primary pathways for the synthesis of this intermediate from o-phenylenediamine, highlighting the experimental considerations and mechanistic underpinnings of each approach. The subsequent conversion of the nitrile to the target amidoxime using hydroxylamine has also been described, with an emphasis on controlling reaction conditions to maximize yield and purity. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this important class of bioactive molecules.

References

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - CORE. (URL: [Link])

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review - ResearchGate. (URL: [Link])

  • Synthesis of 2-cyanobenzimidazole - PrepChem.com. (URL: [Link])

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC. (URL: [Link])

  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: [Link])

  • An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine | Scilit. (URL: [Link])

  • Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Deriv
  • Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC. (URL: [Link])

  • Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. (URL: [Link])

  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar. (URL: [Link])

  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC. (URL: [Link])

  • DE2214600A1 - 2-amino-benzimidazole - inter for pharmaceuticals, dyes and plant-protection agents - Google P
  • To synthesize Benzimidazole from o-phenylenediamine. - CUTM Courseware. (URL: [Link])

  • Benzimidazole - Organic Syntheses Procedure. (URL: [Link])

  • Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes - ResearchGate. (URL: [Link])

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC. (URL: [Link])

  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization | ACS Omega. (URL: [Link])

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC. (URL: [Link])

  • CN1486981A - Prepn process of 2-chlorobenzimidazole - Google P
  • Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. (URL: [Link])

  • Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed. (URL: [Link])

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (URL: [Link])

  • (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate. (URL: [Link])

  • Methods to Access 2-aminobenzimidazoles of Medicinal Importance | Bentham Science. (URL: [Link])

  • FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES Yongbao Zhu, Krystyna A. Skupinska, and Ernest J. McEachern* Anor. (URL: [Link])

  • Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC. (URL: [Link])

  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC. (URL: [Link])

  • New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles - ResearchGate. (URL: [Link])

  • N-Hydroxybenzimidazole as a structurally modifiable platform for N-oxyl radicals for direct C–H functionalization reactions. - SciSpace. (URL: [Link])

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - Semantic Scholar. (URL: [Link])

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Foundational

Physicochemical Profiling and Synthetic Methodologies of 1H-Benzimidazole-2-carboximidamide, N-hydroxy-

Executive Summary 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0), commonly referred to as 2-benzimidazolecarboxamidoxime, is a highly specialized structural motif bridging the fields of medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0), commonly referred to as 2-benzimidazolecarboxamidoxime, is a highly specialized structural motif bridging the fields of medicinal chemistry and materials science. By integrating the biologically privileged benzimidazole pharmacophore with an amidoxime functional group, this molecule serves as a highly effective prodrug scaffold, a potent bidentate chelating agent, and a versatile building block for heterocyclic synthesis. This whitepaper details its physicochemical properties, pharmacokinetic significance, and the mechanistic causality behind its synthetic protocols.

Molecular Architecture and Physicochemical Properties

The core advantage of the amidoxime group lies in its ability to fundamentally modulate the physicochemical properties of the parent amidine.

PropertyValue
Chemical Name 1H-Benzimidazole-2-carboximidamide, N-hydroxy-
CAS Registry Number 14483-74-0
Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
SMILES N=C(NO)C1=NC2=CC=CC=C2N1
Topological Polar Surface Area (TPSA) ~80.3 Ų
Hydrogen Bond Donors / Acceptors 3 / 4
The Causality of the pKa Shift

Amidines are highly basic (pKa ~11–12) and exist almost exclusively as cations at physiological pH (7.4). This cationic state severely restricts their passive diffusion across lipophilic cell membranes, resulting in poor oral bioavailability. The introduction of the electronegative N-hydroxyl group in 1H-Benzimidazole-2-carboximidamide, N-hydroxy- pulls electron density away from the imine nitrogen via inductive effects. This lowers the pKa of the conjugate acid to approximately 5.5–6.0. Consequently, the amidoxime remains predominantly un-ionized in the gastrointestinal tract, drastically increasing its lipophilicity and facilitating passive transcellular absorption.

Pharmacokinetic Significance: The Amidoxime Prodrug Strategy

Once the un-ionized amidoxime prodrug is absorbed into the systemic circulation, it must be converted back to the active amidine to interact with its biological target (e.g., enzyme active sites that require a cationic charge for binding). This bioreduction is catalyzed by the , a specialized molybdenum-containing enzyme.

mARC operates in concert with cytochrome b5 and NADH cytochrome b5 reductase to form a three-component electron transport chain. As detailed in the, the enzyme complex utilizes NADH to cleave the N-O bond of the amidoxime, releasing water and the active, target-binding amidine drug.

mARC_Pathway A Benzimidazole Amidoxime (Prodrug) Lipophilic, Absorbed B mARC Enzyme Complex (Cyt b5 / Cyt b5 Reductase) A->B Passive Diffusion & Transport C Benzimidazole Amidine (Active Drug) Cationic, Target Binding B->C N-O Bond Cleavage (NADH Dependent)

Figure 1: mARC-mediated metabolic reduction of benzimidazole amidoxime prodrugs to active amidines.

Synthetic Methodologies and Experimental Protocols

The synthesis of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- is achieved via the nucleophilic addition of hydroxylamine to 1H-benzimidazole-2-carbonitrile. The following protocol, adapted from methodologies published in the, is designed as a self-validating system, ensuring high yield and purity through strict mechanistic control.

Step-by-Step Experimental Protocol

1. Nucleophile Generation: Suspend 1.0 equivalent of 1H-benzimidazole-2-carbonitrile and 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in anhydrous Dimethyl Sulfoxide (DMSO). Add 1.5 equivalents of a strong base such as Potassium tert-butoxide (KO-t-Bu) or Sodium Carbonate (Na₂CO₃).

  • Causality: NH₂OH·HCl is shelf-stable but non-nucleophilic. The base is required to deprotonate the salt, liberating the free, highly reactive hydroxylamine nucleophile in situ.

2. Solvent Dynamics:

  • Causality: DMSO is selected as a polar aprotic solvent because it fully dissolves the rigid, planar benzimidazole precursor. More importantly, it stabilizes the transition state of the nucleophilic attack without hydrogen-bonding to the nucleophile, which would otherwise dampen its reactivity.

3. Thermal Activation: Heat the reaction mixture to 120°C under continuous stirring for 3–4 hours.

  • Causality: While the nitrile carbon is electrophilic, the addition of hydroxylamine requires significant thermal energy to overcome the activation energy barrier. Monitoring via Thin Layer Chromatography (TLC) validates the complete consumption of the starting material.

4. Precipitation and Isolation: Cool the mixture to room temperature and slowly pour it into a dilute, ice-cold aqueous solution of K₂CO₃.

  • Causality: The addition of water drastically lowers the solubility of the organic product, inducing precipitation. The alkaline environment (K₂CO₃) is critical; it ensures the amidoxime remains in its un-ionized free-base form, preventing it from dissolving as a water-soluble salt and maximizing the isolated yield.

5. Purification: Collect the precipitate via vacuum filtration, wash extensively with cold distilled water to remove residual DMSO and inorganic salts, and dry under a vacuum.

Synthesis_Workflow Nitrile 1H-Benzimidazole- 2-carbonitrile Reaction Nucleophilic Addition (120°C or Reflux, 3-4 h) Nitrile->Reaction Reagents NH2OH·HCl + Base (KO-t-Bu or Na2CO3) Reagents->Reaction Liberates free NH2OH Solvent DMSO or EtOH (Solvent) Solvent->Reaction Product 1H-Benzimidazole-2- carboximidamide, N-hydroxy- Reaction->Product Precipitation (K2CO3/H2O) & Filtration

Figure 2: Synthetic workflow for 1H-Benzimidazole-2-carboximidamide, N-hydroxy- from nitrile.

Advanced Applications

Beyond its primary use in prodrug strategies, the N-hydroxy carboximidamide motif is heavily utilized in:

  • Actinide Chelation: The bidentate nature of the amidoxime group (utilizing both the imine nitrogen and the hydroxyl oxygen) forms highly stable chelates with heavy metals, particularly uranyl ions (UO₂²⁺). This makes it a valuable functional group for environmental remediation and uranium extraction from seawater.

  • Heterocycle Synthesis: The amidoxime group is a classic precursor for 1,2,4-oxadiazoles. Reaction of the amidoxime with acyl chlorides or anhydrides, followed by cyclodehydration, yields the oxadiazole ring—a highly stable bioisostere for amides and esters in rational drug design.

References

  • Karaaslan, C. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Turkish Journal of Pharmaceutical Sciences.[Link]

  • Rixen, S., et al. (2023). The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry.[Link]

  • Havemeyer, A., et al. (2012). The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues. Chemical Research in Toxicology.[Link]

Protocols & Analytical Methods

Method

Protocol for synthesizing 1H-Benzimidazole-2-carboximidamide,N-hydroxy- metal complexes

Advanced Protocol for the Synthesis and Characterization of N -Hydroxy-1H-Benzimidazole-2-Carboximidamide Metal Complexes Introduction & Scientific Rationale Benzimidazole derivatives are privileged scaffolds in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for the Synthesis and Characterization of N -Hydroxy-1H-Benzimidazole-2-Carboximidamide Metal Complexes

Introduction & Scientific Rationale

Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their structural resemblance to purine nucleotides. This bioisosterism enables them to interact with a multitude of biological targets, yielding potent antiviral, antiparasitic, and anticancer properties[1]. However, highly active amidine derivatives of benzimidazole often suffer from poor bioavailability due to their permanent cationic charge at physiological pH.

To circumvent this limitation, converting the nitrile precursor into an amidoxime ( N -hydroxycarboximidamide) serves as an effective prodrug strategy to increase systemic bioavailability[2]. Furthermore, the amidoxime moiety acts as an exceptional bidentate chelator for transition metals. Complexation with metals such as Copper(II), Zinc(II), or Nickel(II) masks the polar amidoxime group, thereby increasing the overall lipophilicity of the molecule. This facilitates passive diffusion across bacterial or cancer cell membranes and introduces new mechanisms of action, such as metal-mediated reactive oxygen species (ROS) generation and DNA cleavage[1].

Experimental Workflows & Logical Relationships

Workflow A 1H-Benzimidazole- 2-carbonitrile B NH₂OH·HCl + KO-t-Bu (DMSO, 60°C) A->B C N-Hydroxy-1H-benzimidazole- 2-carboximidamide B->C D MCl₂·nH₂O + NaOAc (MeOH, Reflux) C->D E Metallodrug Complex [M(Ligand)₂] D->E

Synthetic workflow from nitrile precursor to the final metallodrug complex.

BioAction L Amidoxime Prodrug (High Bioavailability) M Metal Complexation (Increased Lipophilicity) L->M C Cellular Internalization (Passive Diffusion) M->C D DNA Intercalation & ROS Generation C->D A Cancer Cell Apoptosis / Pathogen Death D->A

Logical mapping of prodrug complexation to its biological mechanism of action.

Detailed Experimental Protocols

Protocol A: Synthesis of the Ligand ( N -Hydroxy-1H-Benzimidazole-2-Carboximidamide)

Objective: To synthesize the amidoxime ligand via the nucleophilic addition of hydroxylamine to 1H-benzimidazole-2-carbonitrile[2].

Causality & Insights: Hydroxylamine hydrochloride is bench-stable but non-nucleophilic. Potassium tert-butoxide (KO-t-Bu) is employed as a strong, sterically hindered base to deprotonate the hydrochloride salt in situ without acting as a competing nucleophile. Dimethyl sulfoxide (DMSO) is the solvent of choice; its highly polar, aprotic nature solvates the ionic intermediates and accelerates the nucleophilic attack on the nitrile carbon[2].

Step-by-Step Procedure:

  • Preparation of Hydroxylamine Base: In a flame-dried 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (15.0 mmol) in anhydrous DMSO (20 mL). Add KO-t-Bu (15.0 mmol) in small portions under an inert nitrogen atmosphere. Stir the suspension at room temperature for 30 minutes.

  • Filtration (Optional but Recommended): Filter the precipitated potassium chloride (KCl) under nitrogen to obtain a clear solution of free hydroxylamine in DMSO.

  • Nucleophilic Addition: Add 1H-benzimidazole-2-carbonitrile (10.0 mmol) to the hydroxylamine solution.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 4–6 hours. Self-Validation Check: Monitor the reaction via IR spectroscopy; the reaction is complete when the sharp nitrile stretch (approx. 2230 cm⁻¹) completely disappears.

  • Work-up: Cool the mixture to room temperature and pour it slowly into ice-cold distilled water (100 mL) under vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove residual DMSO, and recrystallize from ethanol to yield pure N -hydroxy-1H-benzimidazole-2-carboximidamide.

Protocol B: Synthesis of Transition Metal Complexes

Objective: To coordinate the synthesized amidoxime ligand with transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) to form bioactive metallodrugs[1].

Causality & Insights: Methanol is utilized as the solvent because it readily dissolves both the organic ligand and the hydrated metal chloride salts. The addition of a mild base (sodium acetate) facilitates the deprotonation of the oxime -OH group. This shifts the equilibrium toward the formation of the neutral, highly lipophilic metal complex, which drives the reaction to completion via precipitation.

Step-by-Step Procedure:

  • Ligand Dissolution: Dissolve N -hydroxy-1H-benzimidazole-2-carboximidamide (2.0 mmol) in hot methanol (25 mL) in a 50 mL round-bottom flask.

  • Metal Salt Addition: In a separate vial, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1.0 mmol for a standard 2:1 Ligand:Metal pseudo-octahedral or square planar geometry) in methanol (10 mL).

  • Complexation: Add the metal salt solution dropwise to the ligand solution under continuous stirring. A noticeable color change should occur immediately (e.g., deep green/brown for Copper, pale green for Nickel).

  • pH Adjustment: Add a methanolic solution of sodium acetate (2.0 mmol) dropwise to adjust the pH to ~6.5–7.0, promoting the deprotonation of the oxime group.

  • Reflux: Reflux the mixture at 65 °C for 3 hours to ensure complete thermodynamic coordination.

  • Isolation: Cool the mixture to room temperature. Filter the resulting microcrystalline precipitate, wash sequentially with cold methanol and diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl₂.

Data Presentation & Characterization

Table 1: Expected Yields and Physical Properties

Compound Appearance Expected Yield (%) Melting Point (°C)
Ligand (Amidoxime) White to off-white powder 75 - 85 198 - 202
Cu(II) Complex Dark green microcrystals 65 - 75 > 300 (decomp.)
Ni(II) Complex Pale green powder 70 - 80 > 300 (decomp.)

| Zn(II) Complex | White/colorless powder | 60 - 70 | > 300 (decomp.) |

Table 2: Characteristic Spectroscopic Data (IR and ¹H-NMR)

Compound IR (cm⁻¹) ¹H-NMR (DMSO-d₆, δ ppm)
Ligand (Amidoxime) 3450 (O-H), 3320 (N-H), 1640 (C=N) 12.50 (s, 1H, benzimidazole NH), 10.15 (s, 1H, OH), 6.05 (s, 2H, NH₂)

| Zn(II) Complex | 3310 (N-H), 1615 (C=N, shifted) | 12.65 (s, 1H, benzimidazole NH), OH peak absent (deprotonated), NH₂ shifted |

References

  • Karaaslan, C. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(1), 108–114. URL:[Link]

  • Nguyen, V. T., Huynh, K. C. T., & Ho, T. G. T. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Open Science, 9(9), 220659. URL:[Link]

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Application

Application Note: In Vitro Pharmacological Profiling of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (Amidoxime Prodrugs)

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application Area: Prodrug Bioactivation, Pharmacokinetics, and Cellular Efficacy Assays Introduction & Mechanistic Rationale Amidine-conta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application Area: Prodrug Bioactivation, Pharmacokinetics, and Cellular Efficacy Assays

Introduction & Mechanistic Rationale

Amidine-containing benzimidazoles are highly potent pharmacophores utilized in the development of antiprotozoal, antimicrobial, and anticancer therapeutics[1][2]. However, the amidine functional group is highly basic (pKa ~10–11) and remains protonated (cationic) at physiological pH. This positive charge severely restricts passive membrane permeability, leading to poor oral bioavailability and limited intracellular target engagement[2][3].

To circumvent this pharmacokinetic bottleneck, researchers employ a prodrug strategy: the N-hydroxylation of the amidine group to form an amidoxime[1]. 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0) serves as a fundamental building block and representative model for this class of compounds[4][5]. The introduction of the N-hydroxy group significantly lowers the basicity of the molecule, increasing its lipophilicity and facilitating rapid cellular uptake via passive diffusion[2].

Once inside the cell, the amidoxime prodrug is bioactivated. It undergoes a two-electron reduction catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) —a molybdenum-containing enzyme system—converting it back into the active, target-binding amidine[6]. This application note details the rigorous in vitro protocols required to validate the bioconversion and cellular efficacy of benzimidazole amidoximes.

Pathway Visualization

ProdrugPathway Prodrug Amidoxime Prodrug (CAS 14483-74-0) Uptake Cellular Uptake (Passive Diffusion) Prodrug->Uptake Enhanced Lipophilicity mARC mARC Enzyme System (Mitochondria) Uptake->mARC Subcellular Routing Amidine Active Amidine Metabolite mARC->Amidine NADH-dependent Reduction (pH 6.0) Target Target Engagement (DNA/Proteases) Amidine->Target High-Affinity Binding

mARC-mediated bioconversion pathway of benzimidazole amidoxime prodrugs into active amidines.

Experimental Protocols

Protocol A: In Vitro mARC-Mediated Bioconversion Assay

This assay quantifies the enzymatic reduction of the amidoxime prodrug to its active amidine form.

Expertise & Causality Notes:

  • Buffer pH: The assay is strictly performed at pH 6.0 . Unlike many physiological assays run at pH 7.4, the mARC enzyme exhibits its optimal catalytic efficiency in a slightly acidic environment[7][8].

  • Cofactor Selection: The mARC system (comprising mARC1/2, Cytochrome b5, and NADH-cytochrome b5 reductase) is strictly NADH-dependent . Substituting NADPH (commonly used for microsomal P450 assays) will result in assay failure[7].

  • Additives: Ascorbic acid is included to prevent the spontaneous re-oxidation of the reduced amidine product, while DMSO (up to 6.6%) is critical to maintain the solubility of the lipophilic amidoxime substrate in the aqueous buffer[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (or 20 mM MES buffer) and strictly adjust the pH to 6.0[7][8]. Prepare a 100 mM stock solution of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- in 100% DMSO.

  • Reaction Mixture Assembly: In a 1.5 mL microcentrifuge tube, combine:

    • Subcellular fraction (e.g., enriched porcine or human liver mitochondria) to a final protein concentration of 0.05 – 0.2 mg/mL[7].

    • 1 mM Ascorbic acid.

    • Substrate (Amidoxime) at varying concentrations (e.g., 10 µM to 3 mM) to determine kinetic parameters.

    • Buffer to reach a final volume of 150 µL, ensuring the final DMSO concentration does not exceed 6.6%[7][8].

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37 °C for 3 minutes to achieve thermal equilibrium[8].

  • Initiation: Initiate the reduction reaction by adding NADH to a final concentration of 1.0 mM[8].

  • Termination: After 15–20 minutes, terminate the reaction by adding 150 µL of ice-cold methanol. This instantly denatures the proteins and precipitates the biological matrix[8].

  • Extraction & Analysis: Vortex the samples vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer the clear supernatant to HPLC vials. Quantify the disappearance of the amidoxime and the appearance of the amidine utilizing LC-MS/MS or HPLC-UV[8].

Protocol B: Cellular Viability & Efficacy Assay

To validate that the prodrug successfully permeates the cell membrane and is bioactivated into a cytotoxic/antiprotozoal agent, a resazurin-based cell viability assay is employed[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cells (e.g., HEK-293T or specific protozoan cultures) at a density of 3,000–5,000 cells per well in a 96-well plate containing 80 µL of appropriate culture medium (e.g., DMEM with 10% FCS)[9]. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the amidoxime prodrug and the active amidine (as a control) in culture medium. Add 20 µL of the drug solutions to the wells (final volume 100 µL).

  • Incubation: Incubate the cells for 48 to 72 hours to allow sufficient time for prodrug uptake, mARC-mediated intracellular reduction, and subsequent target engagement[9].

  • Resazurin Addition: Add 11 µL of a 0.01% resazurin solution in PBS directly to the culture medium of each well[9].

  • Readout: Incubate for an additional 2–4 hours. Measure the fluorescent signal (Excitation: 530–560 nm, Emission: 590 nm) using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes the typical pharmacological profile shifts observed when comparing an active benzimidazole amidine to its amidoxime prodrug counterpart (such as CAS 14483-74-0).

Pharmacological ParameterAmidoxime Prodrug (e.g., CAS 14483-74-0)Active Amidine Metabolite
Charge at pH 7.4 Neutral (Un-ionized)Cationic (Protonated)
Lipophilicity (LogD at pH 7.4) ~ 1.5 to 2.5 (Highly Lipophilic)< 0 (Highly Hydrophilic)
Cellular Permeability (Caco-2 Pₐₚₚ) > 15 × 10⁻⁶ cm/s (Excellent)< 1 × 10⁻⁶ cm/s (Poor)
mARC Bioconversion Rate (Vmax) 15 - 30 nmol/min/mg proteinN/A (Reaction Product)
Target Binding IC₅₀ (Cell-Free) > 100 µM (Inactive Prodrug)0.05 - 0.5 µM (Highly Potent)
Cell Viability IC₅₀ (In Vitro) 1.0 - 5.0 µM (Activated Intracellularly)> 50 µM (Impermeable)

Table 1: Comparative in vitro profiling data demonstrating the necessity and efficacy of the amidoxime prodrug strategy for benzimidazole derivatives.

References

  • NextSDS. (2026). 1H-Benzimidazole-6-carboximidamide, N-hydroxy- — Chemical Substance Information. Retrieved from: [Link]

  • Karaaslan, C. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Turk J Pharm Sci, 17(1), 108-114. Retrieved from:[Link]

  • Havemeyer, A., et al. (2021). The mitochondrial amidoxime–reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. J Biol Chem. Retrieved from:[Link]

  • Plitzko, B., et al. (2014). Reduction of Sulfamethoxazole Hydroxylamine (SMX-HA) by the Mitochondrial Amidoxime Reducing Component (mARC). J. Med. Chem., 57, 21, 8935–8942. Retrieved from:[Link]

  • Krompholz, N., et al. (2012). The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues. Chem. Res. Toxicol., 25, 11, 2443–2450. Retrieved from:[Link]

  • Havemeyer, A., et al. (2023). Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes. Antioxidants, 12(9), 1699. Retrieved from:[Link]

Sources

Method

HPLC method development for 1H-Benzimidazole-2-carboximidamide,N-hydroxy- quantification

An Application Note and Protocol for the Quantification of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- by High-Performance Liquid Chromatography Abstract This document provides a comprehensive guide for the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1H-Benzimidazole-2-carboximidamide, N-hydroxy-. The inherent polarity of the analyte presents a significant chromatographic challenge, necessitating a systematic approach to achieve adequate retention and sharp peak shapes. This guide details a reversed-phase HPLC (RP-HPLC) strategy, from initial column and mobile phase screening to final method optimization and validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quantification in research and drug development settings.

Introduction

1H-Benzimidazole-2-carboximidamide, N-hydroxy- is a heterocyclic compound featuring a benzimidazole core, a structure prevalent in many pharmacologically active molecules. The N-hydroxy-carboximidamide moiety (a hydroxamic acid derivative) often imparts metal-chelating properties and can be a key pharmacophore. Accurate quantification of this compound is critical for pharmacokinetic studies, stability testing, and quality control during drug development.

The primary analytical challenge for this molecule is its high polarity, conferred by the multiple nitrogen and oxygen heteroatoms capable of hydrogen bonding. In traditional reversed-phase chromatography, such polar compounds often exhibit poor retention, eluting at or near the solvent front, which compromises quantification accuracy and resolution from other polar impurities.[1][2] This guide addresses this challenge by systematically exploring chromatographic parameters to develop a reliable analytical method. The principles outlined follow a logical, science-based approach to method development and adhere to rigorous validation standards as prescribed by ICH guidelines.[3][4]

Analyte Characterization and Method Development Strategy

A foundational understanding of the analyte's physicochemical properties is paramount for efficient method development.

  • Structure and Functional Groups: The molecule contains a benzimidazole ring system, which is a strong UV chromophore, making UV detection a suitable choice.[5] The presence of the basic benzimidazole nitrogens and the acidic N-hydroxy group means the analyte's charge state is highly dependent on pH.

  • Polarity: The high ratio of heteroatoms to carbon suggests high polarity and water solubility. This predicts that retention on standard non-polar stationary phases (like C18) will be minimal under highly organic mobile phase conditions.[6]

  • Strategy Rationale: A reversed-phase approach is chosen for its versatility and compatibility with aqueous-organic mobile phases.[7] To overcome the low retention of the polar analyte, a polar-endcapped or polar-embedded C18 column is selected. These columns are designed to prevent "phase dewetting" under highly aqueous conditions and offer alternative retention mechanisms (e.g., hydrogen bonding) that enhance the retention of polar compounds.[2][8] Mobile phase pH will be controlled with a buffer to ensure a consistent ionization state of the analyte, leading to reproducible retention times and symmetrical peak shapes.

MethodDevelopmentWorkflow A Analyte Characterization (Polarity, pKa, UV Spectrum) B Initial Screening: Column & Mobile Phase Selection A->B Guides Initial Choices C Mobile Phase Optimization (pH, Organic Modifier %) B->C Systematic Evaluation D Parameter Optimization (Flow Rate, Temperature) C->D Fine-Tuning E Wavelength Selection (PDA/DAD Scan) D->E Detector Optimization F Final Optimized Method E->F Method Finalization G Method Validation (ICH Q2(R1)) F->G Verification of Suitability

Caption: Logical workflow for HPLC method development.

Experimental: Materials and Reagents

  • Analyte: 1H-Benzimidazole-2-carboximidamide, N-hydroxy- reference standard (>98% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Water from a Milli-Q (or equivalent) purification system.

  • Reagents: Formic acid (FA), ammonium acetate, potassium phosphate monobasic, and phosphoric acid (analytical grade or higher).

  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Columns:

    • Screening Column 1: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm.

    • Screening Column 2: Standard C18, 4.6 x 150 mm, 5 µm.

    • Screening Column 3: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

HPLC Method Development Protocol

This protocol follows a systematic approach to efficiently arrive at an optimized method.

Step 1: Preparation of Standard and Mobile Phases

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 ACN:Water) to prepare a 1.0 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with the initial mobile phase to a concentration of approximately 50 µg/mL for initial screening.

  • Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate buffer and adjust the pH to 3.5 with formic acid.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Step 2: Initial Screening and Column Selection

  • Rationale: The goal is to find a column and mobile phase combination that provides adequate retention (k' > 2) and acceptable peak shape.

  • Procedure:

    • Equilibrate the polar-endcapped C18 column with a starting mobile phase composition of 95% A and 5% B.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

    • Set the detector to collect data across a range (e.g., 210-400 nm) to determine the absorbance maximum.

    • Inject the working standard and run a gradient from 5% to 70% B over 20 minutes.

    • Repeat the process for the standard C18 and Phenyl-Hexyl columns for comparison.

  • Evaluation: The polar-endcapped C18 column is expected to provide superior retention and peak shape for this polar analyte compared to the standard C18 column.

Step 3: Optimization of Mobile Phase Composition

  • pH Adjustment:

    • Rationale: The analyte has ionizable groups. Modifying the mobile phase pH can significantly impact retention and peak shape. A pH of 3.5 is chosen to ensure the benzimidazole nitrogens are protonated, which can enhance interaction with the stationary phase silanols.

    • Procedure: Prepare mobile phase A at different pH values (e.g., 3.0, 4.0, 5.0) and evaluate the chromatography. Select the pH that yields the best peak symmetry and retention.

  • Gradient Optimization:

    • Rationale: The initial broad gradient is used for screening. A focused gradient is now developed to shorten the run time while maintaining resolution.

    • Procedure: Based on the elution time from the screening run, adjust the gradient slope to be shallower around the elution time of the analyte. For example, if the peak elutes at 30% B, a new gradient could be 5% B for 1 min, ramp to 40% B over 10 min, then a rapid wash and re-equilibration.

Step 4: Selection of Optimal Detection Wavelength

  • Procedure: Using the data from the PDA detector, identify the wavelength of maximum absorbance for the analyte.

  • Evaluation: Select this wavelength (e.g., likely around 254 nm or 280 nm for a benzimidazole core) for all subsequent quantitative work to ensure maximum sensitivity.[9]

Optimized Chromatographic Conditions

The systematic development process yields the following optimized method parameters.

ParameterOptimized Condition
HPLC Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.5 (adjusted with FA)
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 5% B; 2-12 min: 5-50% B; 12-13 min: 50-95% B; 13-15 min: 95% B; 15.1-18 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 278 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (20:80, v/v)

Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability for its intended purpose.[10][11]

ValidationWorkflow Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Sources

Application

Application Note: 1H-Benzimidazole-2-carboximidamide, N-hydroxy- as a Chelating Ligand in Advanced Coordination Chemistry

Introduction and Scope 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0)[1], commonly referred to as benzimidazole-2-amidoxime, is a highly versatile N,N,O-donor chelating ligand. It combines the robust, r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0)[1], commonly referred to as benzimidazole-2-amidoxime, is a highly versatile N,N,O-donor chelating ligand. It combines the robust, rigid framework of a benzimidazole ring with the exceptional metal-binding affinity of an amidoxime group[2]. This unique structural synergy makes it a premier candidate for advanced coordination chemistry, with critical applications spanning the extraction of uranyl (UO₂²⁺) from seawater[3], the development of luminescent sensors, and the synthesis of transition-metal-based metallodrugs[4].

This application note provides researchers and drug development professionals with mechanistic insights, quantitative binding data, and validated protocols for utilizing this ligand in complexation workflows.

Structural & Mechanistic Insights

The Causality of Coordination

The exceptional chelating power of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- stems from its dual-domain architecture:

  • The Amidoxime Domain (-C(NH₂)=NOH): At a pH > 6.0, the oxime hydroxyl group undergoes deprotonation to form an amidoximate anion. This anion is a powerful nucleophile that coordinates metals via the oxime oxygen and nitrogen in an η2 (N,O) bidentate mode. Quantum-chemical studies establish that this mode forms mixed σ–π hybrid covalent bonds with metal d/f orbitals, which is particularly effective at weakening the axial U=O bonds of the uranyl cation[3].

  • The Benzimidazole Domain: The N3 nitrogen of the imidazole ring provides a tertiary coordination site. When interacting with transition metals like Cu(II) or Ru(II), the ligand can adopt an N,N,O-tridentate mode, forming highly stable five- and six-membered chelate rings[2][5]. Furthermore, the planar aromatic benzimidazole core acts as a bioisostere for purine nucleotides, enabling the resulting metallodrugs to intercalate DNA[4].

Ligand Activation Workflow

The binding event is thermodynamically driven by pH modulation. The transition from the neutral ligand to the active amidoximate chelate is visualized below.

CoordinationMechanism L 1H-Benzimidazole-2- carboximidamide, N-hydroxy- (Neutral Ligand) D Deprotonation (pH > 6) Amidoximate Formation L->D Base addition M Metal Ion Introduction (UO2²⁺, Cu²⁺, Ru²⁺) D->M Active chelation site C η²(N,O) or N,N,O Coordination Complex M->C Spontaneous binding

Caption: Ligand deprotonation and metal coordination mechanism.

Quantitative Data: Coordination Parameters

The following table summarizes the optimal conditions and binding affinities for 1H-Benzimidazole-2-carboximidamide, N-hydroxy- across various target metals.

Metal IonPreferred Coordination ModeOptimal pH RangeBinding Affinity ( logβ )Primary Application
Uranyl (UO₂²⁺) η2 (N,O) Bidentate7.5 – 8.5~28.0Seawater Extraction[3]
Copper (Cu²⁺) N,N,O Tridentate6.0 – 7.5~18.5Anticancer Metallodrugs[4]
Ruthenium (Ru²⁺) N,N Bidentate / N,N,O5.5 – 7.0~22.0Luminescent Sensors
Zinc (Zn²⁺) N,N,O Tridentate6.5 – 8.0~15.2Antimicrobial Agents[2]

Application Protocols

Protocol A: Synthesis of Cu(II)-Benzimidazole Amidoxime Metallodrugs

This protocol details the synthesis of a Cu(II) complex intended for biological evaluation (e.g., DNA cleavage or cytotoxicity assays)[2][4].

Rationale: Triethylamine (TEA) is utilized as a proton scavenger to drive the equilibrium toward the deprotonated amidoximate form. Methanol is selected as the solvent to ensure complete dissolution of the rigid benzimidazole framework.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- in 25 mL of anhydrous methanol.

  • Deprotonation: Add 2.2 mmol of triethylamine (TEA) dropwise under continuous stirring at room temperature for 15 minutes.

  • Metal Addition: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of methanol. Add this metal solution dropwise to the ligand mixture.

    • Self-Validation Check: A distinct color shift from pale blue to deep green/brown should occur immediately, indicating the formation of Ligand-to-Metal Charge Transfer (LMCT) bands.

  • Reflux: Heat the mixture to reflux (65 °C) for 3 hours to overcome the kinetic barrier of the rigid chelate ring formation.

  • Isolation: Cool the solution to 4 °C overnight. Filter the resulting precipitate under vacuum.

  • Purification: Wash the solid sequentially with cold ethanol (2 × 10 mL) and diethyl ether (10 mL) to remove unreacted ligand and TEA hydrochloride salts. Dry in vacuo.

  • Characterization: Confirm complexation via IR spectroscopy. The disappearance of the free oxime O-H stretch (~3200 cm⁻¹) and a downward shift in the C=N stretch (~1650 cm⁻¹) validate successful coordination[5].

Protocol B: Uranyl (UO₂²⁺) Extraction from Simulated Seawater

Amidoxime-functionalized materials are the gold standard for uranium recovery from the ocean[3][6]. This protocol outlines the batch adsorption process.

Rationale: Natural seawater presents high ionic strength and competing ions (e.g., V⁵⁺, Ca²⁺). The specific geometry of the benzimidazole-amidoxime ligand forms a pseudo-hexagonal bipyramidal structure that selectively accommodates the linear trans-dioxo uranyl cation[5][7].

ExtractionWorkflow S1 Sorbent Preparation (Ligand Immobilization) S3 Batch Adsorption (Agitation, 24-72h) S1->S3 S2 Seawater Conditioning (pH 8.3, 35 ppt Salinity) S2->S3 S4 Solid-Liquid Separation (Filtration) S3->S4 UO2-Ligand Complex S5 Elution & Recovery (0.1 M HCl / HNO3) S4->S5 Loaded Sorbent S6 ICP-MS Quantification S5->S6 Uranyl Eluate

Caption: Step-by-step workflow for uranyl extraction from seawater.

Step-by-Step Methodology:

  • Sorbent Preparation: Disperse 50 mg of the ligand-functionalized polymeric sorbent or Metal-Organic Framework (MOF) in 10 mL of deionized water to pre-swell the matrix.

  • Seawater Conditioning: Prepare 1 L of simulated seawater (spiked with 10 ppm UO₂(NO₃)₂ for accelerated capacity testing) adjusted to pH 8.3 and a salinity of 35 ppt.

  • Adsorption: Introduce the sorbent into the seawater. Agitate the suspension on an orbital shaker at 298 K for 24 to 72 hours.

  • Separation & Washing: Isolate the loaded sorbent via 0.22 µm membrane filtration.

    • Self-Validation Check: Wash the recovered sorbent thoroughly with deionized water. This step is critical to strip away weakly bound, non-specific competing ions (like Na⁺ and Mg²⁺) before elution.

  • Elution: Suspend the washed sorbent in 20 mL of 0.1 M HCl for 2 hours. The acidic environment protonates the amidoximate oxygen, breaking the coordinate bond and releasing UO₂²⁺ without degrading the benzimidazole framework.

  • Quantification: Analyze the eluate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the uranium uptake capacity (mg/g)[7].

References

  • NextSDS. (2026). 1H-Benzimidazole-2-carboximidamide,N-hydroxy- — Chemical Substance Information. NextSDS.
  • Karaaslan, C. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. ResearchGate.
  • ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate.
  • Sun, Q., et al. (2026). Advances in Coordination Chemistry and Molecular Design of Ligands for Nuclear Fuel Resources: Efficient Uranium Extraction from Seawater — A Review. ResearchGate.
  • MDPI. (2024). Understanding the Selective Extraction of the Uranyl Ion from Seawater with Amidoxime-Functionalized Materials: Uranyl Complexes of Pyrimidine-2-amidoxime. MDPI.
  • ACS Publications. (2017). Ultrafast and Efficient Extraction of Uranium from Seawater Using an Amidoxime Appended Metal–Organic Framework. ACS Applied Materials & Interfaces.

Sources

Method

1H-Benzimidazole-2-carboximidamide,N-hydroxy- applications in drug discovery pipelines

[label="4. Reaction Quenching\n(Add Ice-Cold Acetonitrile/ Figure 1: mARC-mediated bioreduction pathway of N-hydroxy-1H-benzimidazole-2-carboximidamide.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4. Reaction Quenching\n(Add Ice-Cold Acetonitrile/

Figure 1: mARC-mediated bioreduction pathway of N-hydroxy-1H-benzimidazole-2-carboximidamide.

Physicochemical Profiling

To justify the transition from an active amidine to an amidoxime prodrug in a discovery pipeline, researchers must validate the shift in physicochemical properties. The table below summarizes the representative quantitative shifts observed when converting a benzimidazole amidine to its corresponding N-hydroxy amidoxime[1][2].

Table 1: Comparative Physicochemical Profile (Amidine vs. Amidoxime)

PropertyActive Drug (Amidine)Prodrug (Amidoxime)Pharmacological Impact
pKa (Basic Center) ~ 11.5~ 6.5Prevents permanent protonation in the GI tract.
Charge at pH 7.4 +1 (Cationic)NeutralEnables passive transcellular diffusion.
LogP (Lipophilicity) -0.5 to 0.21.5 to 2.5Enhances partitioning into lipid bilayers.
Caco-2 Permeability ( Papp​ ) < 1.0×10−6 cm/s> 15.0×10−6 cm/sShifts classification from low to high permeability.
Oral Bioavailability (F%) < 5%40% - 70%Achieves therapeutic systemic exposure orally.

Synthetic Utility: Bioisosteric Replacement Protocol

Beyond prodrug strategies, N-hydroxy-1H-benzimidazole-2-carboximidamide is widely utilized to synthesize 3-(1H-benzimidazol-2-yl)-1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a premier bioisostere for amides and esters; it mimics their planar geometry and hydrogen-bond acceptor capabilities but is entirely resistant to enzymatic hydrolysis by esterases and proteases.

Protocol 1: General Synthesis of Benzimidazole-1,2,4-oxadiazole Bioisosteres Causality Note: This two-step protocol utilizes an initial O-acylation followed by thermal cyclodehydration. CDI (1,1'-Carbonyldiimidazole) is chosen as the coupling agent because it efficiently activates carboxylic acids without generating difficult-to-remove urea byproducts (unlike EDC or DCC).

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add CDI (1.2 eq) and stir at room temperature for 30 minutes until CO2​ evolution ceases. Rationale: This forms a highly reactive acyl imidazole intermediate.

  • O-Acylation: Add N-hydroxy-1H-benzimidazole-2-carboximidamide (1.0 eq) to the reaction mixture. Stir at room temperature for 2–4 hours. The progress can be monitored via LC-MS to confirm the formation of the O-acyl amidoxime intermediate.

  • Cyclodehydration: Heat the reaction mixture to 110°C for 6–8 hours. Rationale: Thermal energy drives the intramolecular cyclization and subsequent elimination of water to form the aromatic 1,2,4-oxadiazole ring.

  • Workup: Cool the mixture, dilute with ethyl acetate, and wash sequentially with saturated NaHCO3​ , water, and brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Experimental Workflow: In Vitro mARC Reduction Assay

To validate that an amidoxime prodrug will be successfully converted to the active drug in vivo, an in vitro mARC reduction assay must be performed. This protocol utilizes recombinant human enzymes to create a self-validating system[1][3].

Protocol 2: Recombinant mARC Bioreduction Assay with LC-MS/MS Quantification Causality Note: The assay requires a three-component reconstituted system. Omitting any single component (mARC, CYB5, CYB5R, or NADH) will result in zero turnover, serving as an internal negative control to validate that reduction is strictly mARC-mediated.

  • Enzyme Reconstitution: In a 1.5 mL Eppendorf tube, prepare 150 µL of 20 mM MES buffer (pH 6.0). Rationale: mARC exhibits optimal catalytic activity at a slightly acidic pH of 6.0[3].

  • Protein Addition: Add 76 pmol of recombinant human mARC1 (or mARC2), 76 pmol of cytochrome b5 (CYB5B), and 7.6 pmol of NADH cytochrome b5 reductase (CYB5R3).

  • Substrate Spiking: Add N-hydroxy-1H-benzimidazole-2-carboximidamide to achieve a final concentration of 3.0 mM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADH to a final concentration of 1.0 mM.

  • Quenching (Self-Validating Step): At specific time points (e.g., 0, 5, 15, 30 min), remove 20 µL aliquots and immediately quench by adding 80 µL of ice-cold acetonitrile containing an internal standard. Rationale: Ice-cold organic solvent instantly denatures the enzymes, halting the reaction and precipitating proteins to protect the LC-MS column.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • LC-MS/MS Quantification: Analyze the supernatant using a reverse-phase C18 column. Monitor the depletion of the amidoxime mass ( [M+H]+ ) and the appearance of the amidine mass ( [M−16+H]+ ) using Multiple Reaction Monitoring (MRM)[4][5].

Assay_Workflow Step1 1. Reconstitute Enzyme System (mARC1/2, CYB5, CYB5R3 in MES buffer pH 6.0) Step2 2. Substrate Addition (Add Benzimidazole Amidoxime at 3.0 mM) Step1->Step2 Step3 3. Reaction Initiation (Add 1 mM NADH, Incubate at 37°C) Step2->Step3 Step4 4. Reaction Quenching (Add Ice-Cold Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Quantification (Monitor Amidine formation & NADH depletion) Step4->Step5

Figure 2: In vitro mARC reduction assay workflow coupled with LC-MS/MS quantification.

Conclusion

The integration of N-hydroxy-1H-benzimidazole-2-carboximidamide into drug discovery pipelines offers a robust solution to the pharmacokinetic limitations of amidine-based therapeutics. By leveraging the mARC-mediated bioreduction pathway, researchers can design prodrugs with superior oral bioavailability. Furthermore, its utility as a precursor for 1,2,4-oxadiazole synthesis provides medicinal chemists with a powerful tool for bioisosteric replacement, ultimately leading to drug candidates with optimized metabolic stability and target affinity.

Sources

Application

Preparation of 1H-Benzimidazole-2-carboximidamide,N-hydroxy- solutions for cell culture

Application Note: Preparation and Cell Culture Protocols for 1H-Benzimidazole-2-carboximidamide, N-hydroxy- in Hedgehog Signaling Assays Scientific Context & Mechanistic Overview 1H-Benzimidazole-2-carboximidamide, N-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Cell Culture Protocols for 1H-Benzimidazole-2-carboximidamide, N-hydroxy- in Hedgehog Signaling Assays

Scientific Context & Mechanistic Overview

1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS 14483-74-0), commonly referred to as a benzimidazole amidoxime, is a critical bioactive intermediate and pharmacophore building block. In modern oncology and drug development, benzimidazole derivatives are extensively utilized in the design of Smoothened (SMO) receptor antagonists. These molecules are pivotal in suppressing the aberrant [1], which is heavily implicated in the pathogenesis of basal cell carcinoma and medulloblastoma.

The N-hydroxycarboximidamide (amidoxime) moiety provides unique hydrogen-bonding capabilities that allow it to interact with the transmembrane domain of the SMO receptor. Furthermore, it serves as a direct synthetic precursor to 1,2,4-oxadiazole derivatives—a structural motif proven to enhance SMO binding affinity and overcome clinical resistance to first-generation inhibitors like Vismodegib[2].

Hh_Pathway Hh Hedgehog (Hh) Ligand PTCH PTCH1 Receptor (Inhibitory) Hh->PTCH Binds & Inhibits SMO Smoothened (SMO) (Active) PTCH->SMO Inhibition Relieved GLI GLI Transcription Factors SMO->GLI Activates Cascade Antagonist Benzimidazole SMO Antagonist Antagonist->SMO Blocks Activation GeneExp Tumorigenic Gene Expression GLI->GeneExp Nuclear Translocation

Canonical Hedgehog signaling pathway and benzimidazole SMO antagonist intervention.

Physicochemical Properties & Reconstitution Data

To ensure reproducibility in cell-based assays (e.g., GLI1-luciferase reporter assays or viability screens), the compound must be maintained in a state that prevents the degradation of the delicate N-hydroxy group.

Table 1: Physicochemical Profile

PropertySpecification
Compound Name 1H-Benzimidazole-2-carboximidamide, N-hydroxy-
CAS Number 14483-74-0
Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
Primary Solvent Anhydrous DMSO (≥20 mg/mL)
Aqueous Solubility Poor (<1 mg/mL)

Table 2: Stock Solution Dilution Guide (Mass to Volume)

Target ConcentrationMass RequiredVolume of Anhydrous DMSO
10 mM 1.76 mg1.0 mL
25 mM 4.40 mg1.0 mL
50 mM 8.81 mg1.0 mL

Experimental Protocol: Stock Solution Preparation

Expertise Note: The amidoxime group is a known bidentate ligand capable of chelating transition metals. Metal chelation can catalyze the reduction or degradation of the N-O bond. Furthermore, DMSO is highly hygroscopic; absorbed water can lead to the hydrolysis of the amidoxime group over time.

Step-by-Step Methodology:

  • Preparation: Equilibrate the lyophilized powder to room temperature for 30 minutes inside a desiccator to prevent ambient moisture condensation on the cold powder.

  • Weighing: Using a plastic or ceramic spatula (strictly avoid stainless steel to prevent metal-catalyzed degradation), weigh the desired mass into a sterile, amber microcentrifuge tube.

  • Dissolution: Add the corresponding volume of sterile, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex gently for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2 minutes. Do not apply heat.

  • Aliquot Generation: Divide the stock into 20 µL to 50 µL single-use aliquots.

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C. Causality: Repeated freeze-thaw cycles will rapidly oxidize the N-hydroxy moiety, leading to a complete loss of SMO-binding efficacy.

Prep_Workflow Weigh Weigh Powder (Non-metal spatula) Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Create Aliquots (Single-use) Dissolve->Aliquot Store Store at -80°C (Desiccated) Aliquot->Store Dilute Dilute in Media (DMSO < 0.1%) Store->Dilute

Workflow for stock preparation and media dilution of benzimidazole amidoximes.

Experimental Protocol: Cell Culture Application

When screening benzimidazole derivatives against [3] (such as Ptch1+/- medulloblastoma cells or NIH3T3 reporter cells), the introduction of the compound into the aqueous media must be carefully managed to prevent precipitation and solvent toxicity.

Step-by-Step Methodology:

  • Media Warming: Pre-warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C. Causality: Adding a high-concentration DMSO stock to cold media causes immediate thermal shock and localized precipitation of the hydrophobic benzimidazole core.

  • Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 into sterile PBS to create a 1 mM intermediate working solution. Mix immediately.

  • Final Media Spiking: Add the required volume of the intermediate solution directly to the pre-warmed media to achieve the final assay concentration (typically 10 nM to 10 µM for SMO antagonists).

  • Solvent Limit: Ensure the final concentration of DMSO in the culture well does not exceed 0.1% v/v . Concentrations above this threshold can induce spontaneous differentiation in neural stem cells or baseline cytotoxicity, confounding assay results.

Self-Validating System Checkpoints

To ensure the integrity of your experimental data, every assay utilizing this protocol must include the following internal controls:

Table 3: Validation Metrics for Cell Culture

ParameterAcceptable RangeCorrective Action if Failed
Vehicle Control (0.1% DMSO) >95% viability relative to untreated cells.Discard DMSO; use a fresh, anhydrous, cell-culture grade batch.
Positive Control (Vismodegib) >80% suppression of GLI1 mRNA/Luciferase.Verify cell line passage number and SHH ligand activity.
Compound Solubility Check No micro-crystals visible at 20x magnification.Increase intermediate dilution steps; ensure media is fully pre-warmed.

References

  • Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance Source: MDPI (Pharmaceuticals) URL:[Link]

  • Design of Hedgehog pathway inhibitors for cancer treatment Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Method

Application Notes and Protocols: Crystallization Techniques for 1H-Benzimidazole-2-carboximidamide, N-hydroxy-

Introduction & Physicochemical Profiling 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0) is a highly specialized heterocyclic building block utilized in advanced organic synthesis and coordination chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0) is a highly specialized heterocyclic building block utilized in advanced organic synthesis and coordination chemistry[1]. The molecule features a rigid, planar benzimidazole core conjugated with an amidoxime ( −C(NH2​)=NOH ) functional group.

The successful isolation, purification, and solid-state formulation of this compound rely entirely on mastering its complex amphoteric nature. The benzimidazole ring contains a basic imine nitrogen and an acidic secondary amine, while the amidoxime group possesses an acidic hydroxyl group and basic amino/imino nitrogens[2]. Because of these multiple hydrogen-bond donors and acceptors, the compound is highly prone to forming robust intra- and intermolecular hydrogen-bonded networks. This results in high lattice energies and low intrinsic solubility in non-polar solvents, necessitating highly controlled crystallization environments[3].

Causality in Solvent Selection & Solid-State Interactions

The selection of a solvent system is not merely a vehicle for dissolution; it actively dictates the nucleation thermodynamics and the final stoichiometric or polymorphic outcome of the crystal[4]. Amidoxime derivatives frequently form stable dimers or helical polymeric networks in the solid state, which are heavily influenced by the choice of crystallization solvent[5].

  • Protic Solvents (Methanol, Ethanol): These solvents actively participate in hydrogen bonding with the amidoxime group, breaking intermolecular dimers during dissolution. Upon slow cooling, they facilitate the controlled re-assembly of the benzimidazole π−π stacking and amidoxime hydrogen-bonding networks, yielding high-purity single crystals[5].

  • Aprotic Polar Solvents (DMF, DMSO): These are excellent for dissolving crude material with high impurity profiles because they disrupt the strong hydrogen-bond lattice without donating protons. They serve as ideal "good solvents" for antisolvent crystallization[4].

  • Aqueous Systems: The pH-dependent solubility of the benzimidazole and amidoxime moieties allows for isoelectric precipitation. By adjusting the pH to the compound's isoelectric point (pI), the net charge becomes zero, maximizing lattice energy and forcing rapid crystallization[2].

Table 1: Physicochemical Properties & Crystallization Implications
Structural FeaturePropertyCrystallization Implication
Benzimidazole Core Planar, π−π stacking, AmphotericPromotes flat, needle-like crystal habits. Requires polar solvents to disrupt stacking during dissolution.
Amidoxime Group Strong H-bond donor/acceptorProne to forming stable dimers. Solvent-mediated cooling is required to prevent amorphous aggregation.
Basic Nitrogens Protonatable at low pHEnables highly soluble hydrochloride salt formation for pH-shift (isoelectric) precipitation.
Table 2: Solvent Screening Matrix
Solvent SystemClassificationSolubility (Hot)Solubility (Cold)Recommended Protocol
Methanol / Ethanol Polar ProticHighLowSlow Cooling Crystallization
DMF / DMSO Polar AproticVery HighHighAntisolvent Crystallization
Ethyl Acetate / Heptane Non-Polar / Weak PolarLowVery LowUse as Antisolvents
Water (pH Adjusted) AqueousHigh (at pH < 3 or > 10)Low (at neutral pH)Isoelectric Precipitation

Experimental Protocols

Protocol 1: Solvent-Mediated Slow Cooling Crystallization

Rationale: Slow cooling allows the amidoxime groups to form highly ordered hydrogen-bonded dimers rather than amorphous precipitates, making this the optimal method for achieving high-purity single crystals[5].

  • Dissolution: Suspend 1.0 g of crude 1H-Benzimidazole-2-carboximidamide, N-hydroxy- in 15 mL of HPLC-grade Methanol. Heat to 60°C under continuous stirring (400 rpm) until complete dissolution is achieved.

  • Filtration: Perform a hot filtration through a 0.45 µm PTFE syringe filter into a pre-warmed receiving flask to remove insoluble mechanical impurities and prevent premature heterogeneous nucleation.

  • Saturation & Cooling: Allow the filtrate to cool to room temperature at a strictly controlled rate of 5°C/hour. Crucial: Do not agitate the solution during this phase, as mechanical shear induces secondary nucleation, leading to smaller, less pure crystals.

  • Isolation: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Methanol to remove surface impurities.

  • Self-Validation System: Analyze the mother liquor via HPLC. If the concentration of the target compound remains >10% of the initial mass, concentrate the liquor by 50% under reduced pressure and repeat the cooling cycle to maximize yield.

Protocol 2: Antisolvent Crystallization

Rationale: DMF acts as a powerful solvent that breaks the strong benzimidazole π−π stacking and amidoxime hydrogen bonds. Water acts as an antisolvent that rapidly decreases solubility, forcing supersaturation and rapid crystallization[4].

  • Dissolution: Dissolve 2.0 g of crude compound in 10 mL of DMF at 40°C. Ensure the solution is completely clear.

  • Antisolvent Addition: Transfer the solution to a jacketed vessel equipped with an overhead stirrer (300 rpm). Slowly add 30 mL of deionized water dropwise (1 mL/min) using an addition funnel.

  • Nucleation Observation: Pause the water addition immediately when persistent turbidity is observed. Allow the suspension to stir for 15 minutes. This "aging" step allows the crystal lattice to organize and prevents oiling out.

  • Completion & Isolation: Resume adding the remaining water. Stir for an additional 1 hour at 5°C to push the equilibrium toward complete precipitation. Filter and wash extensively with deionized water.

  • Self-Validation System: Perform FT-IR spectroscopy on the dried solid. The complete absence of the strong C=O stretching band at ~1670 cm⁻¹ confirms the successful removal of occluded DMF from the crystal lattice.

Protocol 3: Isoelectric (pH-Shift) Precipitation

Rationale: The compound possesses both acidic (-OH, -NH) and basic (-NH2, =N-) sites. Adjusting the pH to its isoelectric point minimizes its solubility, driving precipitation from highly impure aqueous mixtures[2].

  • Acidic Dissolution: Dissolve 1.0 g of the crude compound in 20 mL of 0.1 M HCl. The basic nitrogens will protonate, forming a highly soluble hydrochloride salt. Filter any insoluble organic impurities.

  • Neutralization: Slowly add 0.1 M NaOH dropwise under vigorous stirring while continuously monitoring the pH with a calibrated pH meter.

  • Precipitation: As the pH approaches the isoelectric point (typically between pH 6.5 and 7.5 for benzimidazole-amidoximes), massive precipitation will occur.

  • Ostwald Ripening: Stir the suspension for 2 hours at room temperature. This aging process allows Ostwald ripening to occur, converting fine amorphous particles into larger, easily filterable crystalline forms.

  • Self-Validation System: Measure the pH of the final supernatant after 2 hours. If the pH has drifted by more than 0.2 units (due to buffering effects of the precipitating solid), re-adjust to the exact isoelectric point to ensure maximum yield before filtration.

Visualizations

Crystallization Strategy Workflow

Workflow Start Crude 1H-Benzimidazole-2-carboximidamide, N-hydroxy- Solubility Solubility & Purity Assessment Start->Solubility Protic High Purity / Low Yield Protic Solvents (EtOH/MeOH) Solubility->Protic Aprotic Low Purity / High Yield Aprotic Solvents (DMF/DMSO) Solubility->Aprotic Aqueous Aqueous Crude pH-Dependent Solubility->Aqueous Cooling Protocol 1: Slow Cooling Crystallization Protic->Cooling Antisolvent Protocol 2: Antisolvent Addition Aprotic->Antisolvent pHShift Protocol 3: Isoelectric Precipitation Aqueous->pHShift Pure High-Purity Crystalline API (Self-Validated via XRD/HPLC) Cooling->Pure Antisolvent->Pure pHShift->Pure

Caption: Decision tree for selecting the optimal crystallization protocol based on crude purity and solvent type.

Solid-State Molecular Interaction Pathway

Interactions Benzimidazole Benzimidazole Core • N-H (H-Bond Donor) • C=N (H-Bond Acceptor) • Planar π-System Benzimidazole->Benzimidazole π-π Stacking (Lattice) Amidoxime Amidoxime Group • O-H (H-Bond Donor) • N-H2 (H-Bond Donor) • C=N (H-Bond Acceptor) Benzimidazole->Amidoxime Intramolecular H-Bonding Amidoxime->Amidoxime Dimerization (Lattice) Solvent Solvent Environment • Protic: Competes for H-Bonds • Aprotic: Solvates without H-Bonding Solvent->Benzimidazole Solvation Dynamics Solvent->Amidoxime Solvation Dynamics

Caption: Mechanistic pathway of solid-state interactions driving the crystallization of the target compound.

References

  • Molport Database. N'-hydroxy-1H-benzimidazole-2-carboximidamide | 14483-74-0. Molport.[Link]

  • MDPI. Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes. Inorganics.[Link]

  • RSC Advances. Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity. Royal Society of Chemistry.[Link]

  • ACS Crystal Growth & Design. Stoichiometric Variation of the Components in the Crystals Derived from Squaric Acid and Benzimidazole by Solvent Mediated Crystallization. American Chemical Society.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 1H-Benzimidazole-2-carboximidamide,N-hydroxy-

Welcome to the Technical Support Center for Amidoxime Synthesis . This knowledge base is specifically engineered for researchers and drug development professionals experiencing bottleneck issues during the synthesis of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amidoxime Synthesis . This knowledge base is specifically engineered for researchers and drug development professionals experiencing bottleneck issues during the synthesis of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (also known as benzimidazole-2-amidoxime).

The conversion of 1H-benzimidazole-2-carbonitrile to its corresponding amidoxime is a critical prodrug-forming reaction. However, researchers frequently encounter low yields due to competing side reactions, reagent degradation, and isolation challenges. This guide provides diagnostic data, mechanistic troubleshooting, and a self-validating standard operating procedure (SOP) to maximize your synthetic yield.

I. Diagnostic Workflow & Mechanistic Overview

Understanding the failure points in your reaction is the first step to optimization. The diagram below maps the critical pathways and common failure modes in amidoxime synthesis.

SynthesisTroubleshooting SM 1H-Benzimidazole- 2-carbonitrile Reaction Nucleophilic Addition (60-80°C) SM->Reaction Reagents NH₂OH·HCl + Base (KOtBu or Na₂CO₃) Reagents->Reaction Issue1 Issue: Amide By-product (Nitrile Hydration) Reaction->Issue1 Excess H₂O / High T Issue2 Issue: Stalled Conversion (NH₂OH Degradation) Reaction->Issue2 Poor Kinetics Product N-hydroxy-1H-benzimidazole- 2-carboximidamide Reaction->Product Optimized Pathway Fix1 Use Anhydrous Solvent & Optimize pH Issue1->Fix1 Fix2 Switch to DMSO/KOtBu or Dose NH₂OH Issue2->Fix2 Fix1->Reaction Fix2->Reaction

Logical workflow for troubleshooting benzimidazole amidoxime synthesis.

II. Condition Optimization Matrix

The choice of solvent and base fundamentally alters the reaction kinetics. Below is a quantitative summary of how different parameters impact the final yield of the target amidoxime.

Solvent SystemBase UsedTemperatureReaction TimePrimary Bottleneck / IssueExpected Yield
Ethanol (Aqueous) Na₂CO₃Reflux (78°C)18 hoursNitrile Hydration (Amide By-product)40 - 55%
Ethanol (Absolute) K₂CO₃70°C12 - 16 hoursSlow Kinetics / NH₂OH Degradation60 - 70%
DMSO (Anhydrous) KOtBu60°C4 - 6 hoursExothermic Base Addition85 - 95%
Ionic Liquids None80°C2 hoursHigh Solvent Cost / Viscosity> 90%

III. Interactive Troubleshooting FAQs

Q1: Why is my reaction yielding a significant amount of the primary amide instead of the desired amidoxime? Causality: This is driven by the hydration of the nitrile group. Water acts as a competing nucleophile against hydroxylamine. At elevated temperatures or extreme pH levels, water attacks the nitrile carbon, irreversibly forming an amide. 1 confirm that eliminating water and utilizing specific non-aqueous solvent environments prevents this side reaction[1]. Solution: Strictly use anhydrous solvents and non-aqueous bases (e.g., KOtBu instead of aqueous Na₂CO₃).

Q2: My reaction stalls at ~50% conversion despite using 1.5 equivalents of hydroxylamine. How do I drive it to completion? Causality: Hydroxylamine free base is thermally unstable and disproportionates over time at temperatures above 60°C. If your solvent (like ethanol) poorly solubilizes the benzimidazole-2-carbonitrile, the reaction kinetics become slower than the degradation rate of the hydroxylamine. 2 often require up to 18 hours and sequential dosing of reagents to combat this[2]. Solution: Switch to a highly polar aprotic solvent like DMSO. According to 3, using DMSO with KOtBu fully solubilizes the starting material and dramatically accelerates the nucleophilic attack, allowing the reaction to reach completion before the hydroxylamine degrades[3].

Q3: I have full conversion on TLC, but my isolated yield is less than 40%. Where is my product going? Causality: 1H-Benzimidazole-2-carboximidamide, N-hydroxy- is highly amphoteric. The benzimidazole nitrogen is basic, while the amidoxime -OH is slightly acidic. If your workup is too acidic (pH < 5), the molecule protonates and remains water-soluble. If it is too basic (pH > 10), it deprotonates into a water-soluble anion. Solution: You must perform an isoelectric precipitation. Carefully adjust the aqueous workup solution to pH 7.5–8.0, where the neutral zwitterionic species has minimal solubility and will readily precipitate.

IV. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the high-yield DMSO/KOtBu pathway. It is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Reagent Activation (Generation of Free Hydroxylamine)

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), suspend Hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 equivalents) in anhydrous DMSO (10 mL per gram of starting material).

  • Cool the flask in a water bath (20°C).

  • Slowly add Potassium tert-butoxide (KOtBu, 3.0 equivalents) in small portions over 15 minutes to prevent uncontrolled exotherms.

  • Causality: KOtBu neutralizes the HCl salt to generate the highly nucleophilic free hydroxylamine.

  • Validation Checkpoint: The formation of a fine, dense white precipitate (KCl) confirms the successful deprotonation of the hydroxylamine salt. If the solution remains completely clear, your base has degraded.

Phase 2: Nucleophilic Addition 4. Add 1H-benzimidazole-2-carbonitrile (1.0 equivalent) to the activated mixture. 5. Heat the reaction mixture to 60°C and stir for 4 to 6 hours.

  • Causality: 60°C provides the ideal activation energy for the nucleophilic attack on the sterically hindered nitrile while minimizing the thermal decomposition of free NH₂OH.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The system validates success when the high-R_f nitrile spot disappears, replaced by a lower-R_f, UV-active amidoxime spot. If the reaction stalls at ~50% conversion after 4 hours, the system indicates NH₂OH depletion. Corrective action: Dose an additional 1.0 eq of pre-mixed NH₂OH·HCl/KOtBu.

Phase 3: Isoelectric Isolation 6. Allow the reaction to cool to room temperature. 7. Pour the mixture slowly into crushed ice water (30 mL per gram of starting material) while stirring vigorously. 8. Monitor the pH using a calibrated pH meter. Dropwise, add 1M HCl until the pH stabilizes exactly between 7.5 and 8.0 .

  • Causality: Targeting the isoelectric point ensures the amphoteric product loses its ionic charge, forcing it out of the aqueous phase.

  • Validation Checkpoint: A sudden, massive precipitation of a white/off-white microcrystalline solid validates successful isolation. If the solution remains clear, the pH is out of bounds.

  • Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual DMSO and salts, and dry under a high vacuum at 40°C.

V. References

  • Karaaslan, C., et al. "Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives." ResearchGate.

  • Ojo, O. A., et al. "Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives." National Center for Biotechnology Information (PMC).

  • Nemes, P., et al. "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1H-Benzimidazole-2-carboximidamide, N-hydroxy-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of benzimidazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of benzimidazole derivatives. The compound 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS 14483-74-0) presents a unique physicochemical challenge.

The rigid, planar polycyclic aromatic structure of the benzimidazole core leads to high crystal lattice energy and poor interactions with water molecules, resulting in notoriously low intrinsic aqueous solubility[1][2]. Furthermore, the presence of the N-hydroxycarboximidamide (hydroxyamidine) group introduces complex amphoteric behavior[3]. Understanding the thermodynamic and structural causality behind these properties is essential for developing a self-validating solubilization strategy[4].

Below, you will find a logical workflow, diagnostic FAQs, quantitative data, and self-validating protocols to overcome these formulation hurdles.

Solubilization Decision Workflow

SolubilityWorkflow N1 Solubility Issue: 1H-Benzimidazole-2-carboximidamide, N-hydroxy- N2 Is strict neutral pH required for the assay? N1->N2 N3 Adjust pH < 5.0 (Protonate basic nitrogens) N2->N3 No N4 Are organic co-solvents (e.g., DMSO) tolerated? N2->N4 Yes N7 Validate via Centrifugation & HPLC Quantification N3->N7 N5 Use DMSO stock + slow dilution (<1% final v/v) N4->N5 Yes N6 Formulate with 10-20% HP-β-Cyclodextrin N4->N6 No N5->N7 N6->N7 N8 Proceed to Biological or Analytical Assay N7->N8

Caption: Logical workflow for troubleshooting 1H-Benzimidazole-2-carboximidamide,N-hydroxy- solubility.

Diagnostic FAQs

Q1: I prepare a 10 mM stock in DMSO, but when I dilute it to 100 µM in pH 7.4 PBS for my in vitro assay, it immediately forms a cloudy suspension. Why does this happen? A: This is a classic case of solvent-shift precipitation, often referred to as the "ouzo effect." When the DMSO stock is introduced to an aqueous buffer, water molecules rapidly strip the DMSO away from the compound to form thermodynamically favorable water-DMSO hydrogen bonds[5]. The benzimidazole molecules, now exposed to the aqueous environment at a pH where they are predominantly neutral, rapidly self-associate via π−π stacking and intermolecular hydrogen bonding. This exceeds the compound's thermodynamic solubility limit, causing nucleation and precipitation[1]. To prevent this, you must lower the final concentration, increase the co-solvent ratio (if tolerated by your cells, typically <0.5%)[1], or pre-complex the compound with a carrier.

Q2: Can I adjust the pH of my assay buffer to force the compound into solution? A: Yes, exploiting the ionizable groups is a highly effective strategy[6]. The imidazole nitrogen and the amidine group are weakly basic. By lowering the pH of your vehicle (e.g., using 0.1 M HCl) to protonate these basic centers, you generate a cationic species[1][6]. Ion-dipole interactions with water are thermodynamically much stronger than the intermolecular forces holding the crystal lattice together, drastically increasing solubility. However, ensure that your biological target or assay can tolerate acidic conditions.

Q3: Does the N-hydroxy (hydroxyamidine) group offer any alternative solubilization pathways? A: Yes. The hydroxyamidine moiety is amphoteric. While the amidine nitrogen is basic and can be protonated at low pH, the N-hydroxyl group is weakly acidic. In highly alkaline media, this hydroxyl group can be deprotonated to form an anionic species, which also enhances water solubility. However, alkaline conditions can promote the hydrolysis of the amidine group. Therefore, acidic solubilization or neutral complexation is generally preferred to maintain the structural integrity of the compound during biological evaluation[3][7].

Quantitative Formulation Strategies
StrategyMechanism of ActionRecommended ParametersExpected Solubility EnhancementBiological Compatibility
pH Adjustment (Acidic) Protonation of basic imidazole/amidine nitrogens to form soluble cations[6].pH 4.0 - 5.0 (e.g., 0.1 M HCl)High (>50-fold)Low (Assay dependent)
Co-solvency (DMSO) Disruption of water H-bond network; solvation of hydrophobic core[5].< 1.0% v/v final concentrationModerate (10-20-fold)High (Standard in vitro)
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation of the benzimidazole core[8].10-20% w/v in aqueous bufferHigh (50-100-fold)Very High (In vivo/In vitro)
Micellar Solubilization Encapsulation within hydrophobic micelle cores (e.g., Tween 80).0.1 - 1.0% w/vModerate (10-30-fold)Moderate (Can affect membranes)
Self-Validating Experimental Protocols

Trustworthy science requires protocols that verify their own success before downstream application. Use the following methodologies to ensure your compound is truly dissolved and not merely suspended as micro-crystals.

Protocol A: Host-Guest Complexation with HP-β-Cyclodextrin

Causality: The hydrophobic cavity of hydroxypropyl-beta-cyclodextrin encapsulates the lipophilic benzimidazole core, shielding it from the aqueous environment, while the exterior hydroxyl groups maintain bulk aqueous solubility[8].

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or your desired neutral assay buffer.

  • Addition: Weigh the required amount of 1H-Benzimidazole-2-carboximidamide,N-hydroxy- to achieve your target concentration (e.g., 2 mM). Add the solid powder directly to the HP-β-CD solution. Critical Note: Do not use DMSO as an intermediate solvent, as DMSO will competitively bind the cyclodextrin cavity and displace your drug.

  • Agitation: Sonicate the suspension in a water bath at 37°C for 30-60 minutes until visually clear.

  • Self-Validation Check: Do not assume the compound is fully complexed just because it appears transparent. Centrifuge the sample at 10,000 x g for 10 minutes to pellet any invisible micro-crystals. Sample the supernatant and quantify the dissolved fraction via UV-Vis or HPLC against a standard curve. If the measured concentration matches the theoretical input, the complexation is validated and ready for use.

Protocol B: Acidic Salt Formation & Buffered Dilution

Causality: Protonating the basic nitrogens disrupts the crystal lattice by favoring highly energetic ion-dipole interactions with the aqueous solvent[6].

  • Suspension: Suspend the required mass of the compound in sterile water (e.g., for a 10 mM stock).

  • Titration: Add 0.1 M HCl dropwise while continuously vortexing. Monitor the dissolution until the solution becomes completely clear (target pH should be ~4.0 to 4.5). If dissolution is slow, gently warm the vial to 40°C.

  • Self-Validation Check: After adjusting the pH and achieving clarity, allow the solution to sit for 2 hours at room temperature. Measure the final pH using a micro-probe to ensure the buffering capacity of the compound hasn't caused a pH drift. Filter the solution through a 0.22 µm PTFE syringe filter and quantify the filtrate via HPLC to confirm thermodynamic stability.

  • Assay Introduction: For biological assays, slowly titrate this acidic stock into a strongly buffered neutral solution (e.g., 100 mM HEPES, pH 7.4) under rapid stirring. The strong buffer prevents localized pH drops, while rapid stirring prevents localized supersaturation and nucleation.

References
  • SciELO. Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Available at: [Link]

  • Arabian Journal of Chemistry. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Available at: [Link]

  • University of Strathclyde. Novel formulation strategies to overcome poorly water soluble compounds. Available at: [Link]

  • ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. Available at: [Link]

  • International Journal of Pharmacy and Chemistry Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • PMC. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1H-Benzimidazole-2-carboximidamide, N-hydroxy-

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating crude N-hydroxy-1H-benzim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating crude N-hydroxy-1H-benzimidazole-2-carboximidamide (CAS: 14483-74-0).

Amidoxime derivatives are highly reactive, prone to tautomerism, and susceptible to hydrolysis into amide byproducts. This guide moves beyond generic protocols to provide a mechanistic, self-validating framework for your purification workflows, ensuring high-yield and high-purity recovery for downstream drug development applications.

Purification Decision Matrix

PurificationWorkflow Crude Crude 1H-Benzimidazole-2- carboximidamide, N-hydroxy- Assess LC-MS / TLC Assessment Identify Impurities Crude->Assess Inorganic Inorganic Salts Present? (e.g., KCl, NaCl) Assess->Inorganic WaterWash Aqueous Wash / Trituration (Remove Salts) Inorganic->WaterWash Yes Amide Amide / Nitrile Impurities? Inorganic->Amide No WaterWash->Amide Recryst Protocol A: Recrystallization (EtOH/H2O) Amide->Recryst < 5% Chromatography Protocol B: Flash Chromatography Amide->Chromatography > 5% Pure Pure Target Compound (>98% Purity) Recryst->Pure Chromatography->Pure

Decision matrix for the purification of benzimidazole amidoxime derivatives.

Section 1: Core Purification Methodologies

Protocol A: Solvent-Gradient Recrystallization (Scalable & Salt-Clearing)

Causality : The synthesis of amidoximes from benzimidazole carbonitriles using hydroxylamine hydrochloride and a base (e.g., KOtBu or KOH) invariably generates inorganic salts [1]. The target amidoxime features multiple hydrogen-bond donors and acceptors (N-OH, NH2, imidazole NH). A mixed solvent system (Ethanol/Water) exploits this differential solubility: polar inorganic salts remain dissolved in the aqueous phase, while the organic target crystallizes as the dielectric constant of the mixture shifts.

Step-by-Step Methodology :

  • Dissolution : Suspend 10 g of crude product in 30 mL of absolute ethanol in a round-bottom flask. Heat gently to 60°C until the organic mass dissolves.

  • Hot Filtration (Self-Validation Step) : Filter the hot solution through a pre-warmed Buchner funnel to remove insoluble inorganic salts. Validation: If the retained residue is >10% of the starting mass, initial salt contamination was high, confirming the necessity of this step.

  • Gradient Precipitation : Transfer the filtrate to a clean flask at room temperature. Slowly add deionized water dropwise (up to 15 mL) while stirring vigorously until persistent cloudiness appears.

  • Crystallization : Cool the mixture to 4°C overnight. Slow cooling prevents the occlusion of impurities within the crystal lattice.

  • Recovery : Filter the precipitate, wash with ice-cold 10% ethanol/water (2 x 5 mL), and dry under vacuum at 40°C for 12 hours.

Protocol B: Flash Column Chromatography (High-Purity Analytical Grade)

Causality : When the crude contains >5% of the amide side-product (formed via nitrile hydrolysis) or unreacted starting material, recrystallization may fail due to co-crystallization. Silica gel chromatography separates these species based on polarity. The target amidoxime is highly polar; thus, a Dichloromethane (DCM) / Methanol (MeOH) gradient is required to elute it successfully [2].

Step-by-Step Methodology :

  • Sample Loading : Dissolve 1 g of crude product in a minimum volume of DCM/MeOH (10:1). Dry load onto 3 g of silica gel by evaporating the solvent under reduced pressure.

  • Column Packing : Pack a column with 30 g of silica gel (230-400 mesh) using pure DCM.

  • Elution Gradient :

    • Flush with 100 mL DCM (Elutes unreacted benzimidazole carbonitrile).

    • Switch to DCM/MeOH 50:1 (100 mL) (Elutes amide impurities).

    • Switch to DCM/MeOH 20:1 (200 mL) (Elutes the target amidoxime).

  • Fraction Analysis (Self-Validation Step) : Monitor fractions via TLC (DCM/MeOH 10:1, UV 254 nm). Validation: The target amidoxime must show a single spot at an Rf of ~0.35. Any fractions showing dual spots must be recycled.

  • Concentration : Pool product fractions and concentrate under reduced pressure at <40°C to prevent thermal degradation of the N-hydroxy group.

Section 2: Quantitative Troubleshooting Data

To effectively track the progress of your purification, cross-reference your analytical data with the table below to identify and eliminate specific impurities.

Impurity TypeDetection MethodTypical Rf (DCM:MeOH 10:1)Mass (m/z, [M+H]+)Recommended Removal Strategy
Unreacted Nitrile TLC (UV 254 nm)~0.80144.06Chromatography (DCM flush)
Amide Side-Product TLC / LC-MS~0.55162.07Chromatography (Gradient elution)
Target Amidoxime TLC / LC-MS~0.35177.08N/A (Desired Product)
Inorganic Salts Visual (Insoluble)0.00 (Baseline)N/AHot Filtration / Aqueous Wash

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NMR shows two distinct sets of peaks, but LC-MS shows only one mass (m/z 177). Is my product impure? A1: Not necessarily. Benzimidazole amidoximes exhibit tautomerism (prototropic shifts between the imidazole nitrogens and the amidoxime group) [3]. This dynamic equilibrium can result in two sets of signals in 1H-NMR (often in a 3:1 or 2:1 ratio) when run in DMSO-d6 at room temperature. Self-Validation Fix: To confirm purity, run the NMR in a different solvent (e.g., CD3OD) or perform a variable-temperature NMR at an elevated temperature (e.g., 60°C). If the peaks coalesce into a single set, the "impurity" is simply a tautomer.

Q2: Why is my amidoxime derivative decomposing during concentration? A2: Amidoximes are thermally sensitive. If heated excessively, they can undergo Beckmann-type rearrangements or eliminate water to form oxadiazoles. Always concentrate your fractions under reduced pressure with a rotary evaporator water bath temperature strictly maintained below 40°C.

Q3: I am observing a significant amount of amide as a side product. How can I minimize its formation before purification? A3: Amide formation is a common side reaction caused by the hydrolysis of the nitrile precursor, especially in the presence of strong aqueous bases [1]. To suppress this, switch to strictly anhydrous conditions (e.g., using KOtBu in dry DMSO or absolute ethanol instead of aqueous KOH). Alternatively, utilize a two-step thioamide route, which bypasses the hydrolytic pathway entirely.

References

  • Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1H-Benzimidazole-2-carboximidamide, N-hydroxy-

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (an N-hydroxyamidine/amidoxime derivative of benzimidazole). This compound is highly susceptible to moisture-driven hydrolysis and radical-mediated oxidation.

Below, you will find mechanistic troubleshooting guides, quantitative stability data, and a self-validating protocol to ensure absolute scientific integrity during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound degrade into an amide or carboxylic acid over time?

The Causality: The N-hydroxycarboximidamide (amidoxime) functional group is highly sensitive to nucleophilic attack. In the presence of ambient moisture, water acts as a nucleophile, attacking the imine carbon of the amidoxime group. This acid- or base-catalyzed hydrolysis initially yields the corresponding amide and, upon prolonged exposure, degrades further into a carboxylic acid while releasing hydroxylamine[1]. The Solution: Absolute moisture control is non-negotiable. The compound must be stored in a heavily desiccated environment. If synthesizing or purifying the compound, ensure residual water is removed via lyophilization before sealing.

Q2: My stored sample has changed color and shows new peaks on HPLC. What causes this?

The Causality: Color changes (often turning yellow or brown) accompanied by new chromatographic peaks indicate oxidative degradation. The N-hydroxy moiety is prone to oxidation by atmospheric oxygen or trace transition metals, leading to N-O bond cleavage or the formation of nitrones. Furthermore, while the Z-amidoxime isomer is thermodynamically the most stable form[2], oxidative stress can disrupt this stability, leading to complex degradation mixtures. Photolytic generation of radicals further accelerates this process. The Solution: Store the compound in opaque or amber vials to block UV/visible light. Displace atmospheric oxygen by purging the headspace of the storage vial with a heavy inert gas (Argon is preferred over Nitrogen as it is denser and blankets the solid more effectively).

Q3: How should I prepare and store stock solutions to maximize shelf life?

The Causality: Benzimidazole derivatives and amidoximes degrade rapidly in aqueous matrices at room temperature due to high dielectric constants and the abundance of nucleophilic water molecules. The Solution: Reconstitute the compound in anhydrous, high-purity DMSO (ensure the DMSO is stored over molecular sieves to prevent water absorption). Working solutions of benzimidazoles should be aliquoted and immediately flash-frozen, then stored at -80 °C or -20 °C to halt kinetic degradation pathways[3]. Never subject the stock solution to freeze-thaw cycles.

Part 2: Quantitative Stability Profile

To facilitate easy comparison, the following table synthesizes the expected stability (T90: time until 10% degradation occurs) of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- under various conditions.

Storage ConditionMatrix / StatePrimary Degradation PathwayEstimated Shelf-Life (T90)
25 °C, Ambient Humidity Solid PowderHydrolysis & Oxidation< 2 weeks
4 °C, Desiccated Solid PowderSlow Hydrolysis3 - 6 months
-20 °C, Argon Purged, Desiccated Solid PowderNone (Stable)> 2 years
Aqueous Buffer (pH 7.4), 25 °C SolutionRapid Hydrolysis< 24 hours
Anhydrous DMSO, -80 °C SolutionNone (Stable)6 - 12 months

Part 3: Self-Validating Experimental Protocol for Long-Term Storage

Do not rely on passive storage. Implement this self-validating workflow to ensure the compound remains intact from the moment of synthesis to its final experimental application.

Step 1: Baseline Quality Control (QC)

  • Action: Run a baseline High-Performance Liquid Chromatography (HPLC-UV) and Mass Spectrometry (LC-MS) analysis.

  • Validation: Confirm purity is ≥98%. Record the exact retention time of the Z-amidoxime peak[2] to monitor future isomerization or degradation.

Step 2: Lyophilization and Moisture Quantification

  • Action: If the compound was crystallized or precipitated from aqueous/protic solvents, lyophilize the sample for 24–48 hours at -50 °C and <0.1 mbar.

  • Validation: Perform Karl Fischer titration on a small sacrificial aliquot. The moisture content must be < 0.1% before proceeding.

Step 3: Aliquoting and Inert Gas Purging

  • Action: Inside a controlled-atmosphere glove box (or using a Schlenk line), divide the bulk powder into single-use amber glass vials.

  • Causality: Single-use aliquots prevent the introduction of moisture and oxygen that occurs when repeatedly opening a bulk container.

  • Action: Purge the headspace of each vial with high-purity Argon gas for 30 seconds. Cap immediately with PTFE-lined septa.

Step 4: Temperature-Controlled Storage

  • Action: Place the purged, sealed vials inside a secondary container (e.g., a vacuum-sealed Mylar bag containing indicating silica gel desiccant). Store the secondary container at -20 °C .

Part 4: Degradation Pathway Visualization

The following diagram illustrates the dual degradation pathways threatening the compound and the logical interventions required to block them.

Degradation_Pathways Compound 1H-Benzimidazole-2-carboximidamide, N-hydroxy- Hydrolysis Hydrolytic Degradation (Moisture / pH) Compound->Hydrolysis H2O attack on imine carbon Oxidation Oxidative Degradation (O2 / Light / Radicals) Compound->Oxidation O2 exposure / Photolysis Amide Amide / Carboxylic Acid + Hydroxylamine Hydrolysis->Amide Nitrone Nitrone / N-O Cleavage Products Oxidation->Nitrone Prevention1 Desiccation & pH Control (Store < 10% RH) Prevention1->Hydrolysis Blocks Pathway Prevention2 Inert Atmosphere & Amber Vials (Argon Purge / Dark) Prevention2->Oxidation Blocks Pathway

Fig 1: Mechanistic pathways of amidoxime degradation and corresponding preventive interventions.

References

  • Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch. CNRS.
  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC.

Sources

Troubleshooting

Technical Support Center: Optimizing Ligand Binding for 1H-Benzimidazole-2-carboximidamide, N-hydroxy-

Welcome to the technical support center for the novel ligand, 1H-Benzimidazole-2-carboximidamide, N-hydroxy-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the novel ligand, 1H-Benzimidazole-2-carboximidamide, N-hydroxy-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing its binding to target proteins. The unique N-hydroxycarboximidamide moiety of this benzimidazole derivative suggests its potential as an inhibitor for a range of enzymes, particularly metalloenzymes and kinases, where it may act as a metal chelator or a hinge-binder. This guide will provide a framework for developing and optimizing binding assays for this promising compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely biological targets for 1H-Benzimidazole-2-carboximidamide, N-hydroxy-?

A1: While this specific molecule is a novel research compound, its structural motifs provide strong clues to its potential targets. The benzimidazole core is a well-established scaffold in inhibitors of various enzymes, including kinases, dipeptidyl peptidase III (DPP III), and β-Glucuronidase[1][2][3]. Furthermore, the N-hydroxycarboximidamide functional group is structurally related to N-hydroxyguanidines, which are known to be potent inhibitors of nitric oxide synthases (NOS) by interacting with the heme iron in the active site[4][5][6]. Therefore, likely target classes for this ligand include:

  • Metalloenzymes: Particularly zinc-dependent enzymes like DPP III and heme-containing enzymes like NOS. The N-hydroxycarboximidamide group can act as a bidentate ligand, chelating the metal ion in the active site[7].

  • Kinases: The benzimidazole scaffold can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site[3].

  • Other enzymes: Various benzimidazole derivatives have shown inhibitory activity against a wide range of enzymes, including α-amylase and epigenetic targets like histone deacetylases (HDACs)[8][9].

Q2: What is a good starting point for determining the solubility of this compound?

A2: A significant challenge with many benzimidazole derivatives is their low aqueous solubility, which can complicate bioassays[10]. For initial experiments, we recommend the following:

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. Store these stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[10].

  • Aqueous Solubility: The N-hydroxycarboximidamide moiety has a pKa in the range of 7-8[11]. Therefore, its charge state and solubility in aqueous buffers will be highly pH-dependent. It is expected to be more soluble in slightly acidic to neutral pH where it can be protonated. Start by assessing solubility in common biological buffers (e.g., PBS, Tris, HEPES) across a pH range of 6.0 to 8.0.

  • Solubility Assay: A simple method to determine solubility is to prepare a dilution series of the compound in your assay buffer, agitate for several hours, centrifuge to pellet any undissolved compound, and then measure the concentration of the supernatant by HPLC-UV[10].

Q3: How does pH affect the binding of this ligand?

A3: The pH of your assay buffer is a critical parameter to optimize. The N-hydroxycarboximidamide group's protonation state is dependent on pH, which will directly impact its ability to chelate metals or form hydrogen bonds. Studies on similar N-hydroxyguanidine compounds binding to a heme-protein model showed that the neutral form of the ligand is what binds to the target[11]. This suggests that the optimal pH for binding will likely be close to or slightly above the pKa of the N-hydroxycarboximidamide group. We recommend testing a pH range from 6.5 to 8.5 to determine the optimal condition for your specific target.

Troubleshooting Guide

This section addresses common issues you may encounter during your binding experiments and provides systematic solutions.

Problem Potential Cause Recommended Solution
Low or No Binding Signal Poor Ligand Solubility: The compound may be precipitating out of solution in the aqueous assay buffer.1. Visually inspect your assay plate for any signs of precipitation. 2. Decrease the final concentration of the ligand in the assay. 3. Increase the percentage of DMSO in the final assay buffer (ensure it remains below a level that affects your target protein, typically ≤0.5%). 4. Perform a formal solubility test in your assay buffer to determine the solubility limit[10].
Incorrect pH: The protonation state of the N-hydroxycarboximidamide moiety may not be optimal for binding to your target.1. Systematically vary the pH of your assay buffer (e.g., in 0.5 pH unit increments from 6.5 to 8.5). 2. Consider the nature of your target's binding pocket. If it is a metalloenzyme, the neutral form of the ligand may be required for chelation[11].
Ligand Instability: The compound may be degrading under the assay conditions (e.g., temperature, light, or presence of certain buffer components).1. Assess the stability of the ligand in your assay buffer over the time course of your experiment using HPLC. 2. Minimize exposure of the compound to light by using amber vials and plates. 3. If thermal instability is suspected, perform the assay at a lower temperature, if compatible with your target's activity.
High Background Signal / Non-Specific Binding Ligand Aggregation: At higher concentrations, the compound may form aggregates that can lead to non-specific interactions.1. Lower the concentration of the ligand. 2. Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in your assay buffer to disrupt non-specific hydrophobic interactions.
Ionic Interactions: The charged state of the ligand at certain pH values may lead to non-specific binding to charged surfaces or proteins.1. Adjust the ionic strength of your assay buffer by varying the salt concentration (e.g., NaCl from 50 mM to 200 mM). 2. Optimize the pH to a range where the ligand is predominantly in its neutral form.
Poor Reproducibility (High Well-to-Well Variation) Inconsistent Ligand Concentration: This can arise from incomplete dissolution of the stock solution or precipitation during serial dilutions.1. Ensure the DMSO stock is fully dissolved before making dilutions. 2. Vortex thoroughly between each serial dilution step. 3. Prepare fresh dilutions for each experiment.
Edge Effects on Assay Plate: Wells on the perimeter of a microplate can experience different temperature and evaporation rates.1. Avoid using the outer wells of the plate for your experimental samples. Fill them with buffer or water to create a humidity barrier.
Assay Drift: If there is a significant time lag in adding reagents to the first and last wells, this can cause a signal drift across the plate.1. Use a multichannel pipette for reagent addition to minimize time differences. 2. Plan your workflow to ensure consistent incubation times for all wells.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay (e.g., for Kinases)

This protocol provides a starting point for assessing the inhibitory activity of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- against a generic kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the ligand in 100% DMSO.

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Perform serial dilutions of the ligand stock solution in kinase assay buffer to create a 2X concentration series.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the 2X ligand dilutions (or buffer for control) to the wells.

    • Add 25 µL of the 2X kinase solution to all wells.

    • Incubate for 15-30 minutes at room temperature to allow for ligand-enzyme binding.

    • Initiate the kinase reaction by adding 50 µL of the 2X substrate/ATP solution.

    • Incubate for 60-120 minutes at 30°C.

    • Stop the reaction and detect the signal according to the specific assay format (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each ligand concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the ligand concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Heme-Protein Binding Assay (e.g., for NOS inhibition)

This protocol is adapted for assessing binding to a heme-containing protein, where displacement of a known ligand or a change in the heme spectrum can be monitored.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the ligand in 100% DMSO.

    • Prepare a solution of the purified heme protein (e.g., NOS oxygenase domain) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol).

    • Perform serial dilutions of the ligand stock solution in the assay buffer.

  • Assay Procedure (Spectrophotometric):

    • Record the baseline UV-visible spectrum of the heme protein in a cuvette.

    • Add increasing concentrations of the ligand to the cuvette, incubating for 5-10 minutes after each addition.

    • Record the spectrum after each addition.

    • Monitor for changes in the Soret peak or other characteristic spectral shifts that indicate ligand binding to the heme iron.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength against the ligand concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Visualizations

Ligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Ligand_Stock Prepare Ligand Stock (10mM in DMSO) Serial_Dilution Serial Dilution in Assay Buffer Ligand_Stock->Serial_Dilution Incubation Incubate Ligand with Target Protein Serial_Dilution->Incubation Target_Prep Prepare Target Protein Target_Prep->Incubation Reaction_Start Initiate Reaction (add substrate/ATP) Incubation->Reaction_Start Detection Signal Detection Reaction_Start->Detection Data_Plot Plot % Inhibition vs. [Ligand] Detection->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc

Caption: General workflow for an enzyme inhibition assay.

Troubleshooting_Logic Start Low or No Binding Signal Solubility Check Solubility (Visual, HPLC) Start->Solubility pH Optimize pH (6.5-8.5) Solubility->pH No Precipitation Precipitation Observed? Solubility->Precipitation Yes Stability Assess Stability (HPLC over time) pH->Stability No pH_Effect Binding pH-dependent? pH->pH_Effect Yes Degradation Degradation Observed? Stability->Degradation Yes Sol_Action Lower [Ligand] Increase [DMSO] Precipitation->Sol_Action pH_Action Identify Optimal pH pH_Effect->pH_Action Stab_Action Modify Conditions (Temp, Light) Degradation->Stab_Action

Caption: Troubleshooting logic for low binding signal.

References

Sources

Optimization

Technical Support Center: Resolving NMR Impurities in N-Hydroxy-1H-benzimidazole-2-carboxamidine

Welcome to the Technical Support Center. Analyzing the nuclear magnetic resonance (NMR) spectra of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0) presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing the nuclear magnetic resonance (NMR) spectra of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0) presents unique challenges. Researchers frequently misidentify intrinsic molecular dynamics—such as 1,3-prototropic tautomerism and amidoxime E/Z isomerism—as chemical impurities[1],[2].

This guide provides field-proven diagnostic workflows, quantitative reference data, and self-validating protocols to help you definitively distinguish between genuine structural impurities, residual solvents, and tautomeric artifacts.

Part 1: Diagnostic Workflow

Before altering your purification pipeline, use the following logical decision tree to determine if the anomalous signals in your spectrum are true impurities or dynamic molecular behaviors.

NMR_Troubleshooting Start Observe Extra/Broad Signals in 1H NMR Region Signal Region? Start->Region VT Do signals coalesce at elevated temp (>80°C)? Region->VT Aromatic / >5 ppm Solvent Matches known solvent shifts? Region->Solvent Aliphatic / <5 ppm Tautomer Diagnosis: Tautomerism or E/Z Isomerism (No Impurity) VT->Tautomer Yes Degradation Diagnosis: Degradation (e.g., Amide Hydrolysis) VT->Degradation No ResSolvent Diagnosis: Residual Solvent (e.g., DMF, EtOAc) Solvent->ResSolvent Yes Unknown Diagnosis: Unreacted Starting Material Solvent->Unknown No

Diagnostic workflow for differentiating NMR tautomeric artifacts from true impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: The aromatic signals for C4/C7 and C5/C6 appear as broad humps instead of sharp doublets. Is my sample impure or degrading? A: In most cases, this is not an impurity. Benzimidazoles undergo rapid 1,3-prototropic tautomerism, where the NH proton oscillates between the N1 and N3 positions[2],[3]. In solvents like DMSO-d6 at room temperature, this exchange rate is often "intermediate" on the NMR timescale. Because the magnetic environments of the C4/C7 and C5/C6 protons are constantly shifting between two states, the signals broaden and coalesce[2]. True degradation (e.g., ring opening) would present as sharp, distinct new aromatic peaks, not broad humps.

Q2: I am integrating the exchangeable protons (>5 ppm) in DMSO-d6 and seeing extra peaks. How do I assign the amidoxime and benzimidazole NH protons? A: The benzimidazole NH typically appears very downfield (~12.5–13.0 ppm) as a broad singlet[4]. The amidoxime group (-C(=NOH)NH 2​ ) features an OH proton (~9.5–10.0 ppm) and an NH 2​ group (~5.5–6.0 ppm)[4]. If you observe minor secondary peaks near these regions, it is likely due to E/Z isomerism. The C=N bond of the amidoxime restricts rotation, stabilizing distinct syn and anti conformations that can appear as minor "impurities" in the spectrum[5].

Q3: How do I distinguish residual synthetic solvents from actual reaction byproducts? A: Residual solvents present as sharp, highly predictable aliphatic signals, whereas byproducts (like unreacted 2-cyanobenzimidazole or the hydrolyzed amide) will show distinct aromatic shifts. Compare your unexplained peaks against the standardized impurity data below.

Quantitative Data: Common Impurities & Solvents in DMSO-d6
Impurity / Solvent1H NMR Shift (ppm) in DMSO-d6MultiplicityDiagnostic Cause / Origin
Water (Moisture) 3.33Singlet (broad)Hygroscopic solvent or sample
Dimethylformamide (DMF) 7.95, 2.89, 2.73Singlet (x3)Common reaction solvent
Ethyl Acetate (EtOAc) 4.03, 1.99, 1.17Quartet, Singlet, TripletExtraction/Purification carryover
Ethanol (EtOH) 4.39, 3.44, 1.06Triplet, Quartet, TripletCrystallization solvent
2-Cyanobenzimidazole ~7.80 – 7.40MultipletsUnreacted starting material
Benzimidazole-2-carboxamide ~8.00, ~7.60Broad singlets (NH 2​ )Hydrolysis of the amidoxime/nitrile
Part 3: Step-by-Step Methodologies
Protocol A: Variable Temperature (VT) NMR for Resolving Tautomeric Broadening

Causality: By increasing the thermal energy of the system, the rate of prototropic exchange ( k ) significantly exceeds the frequency difference between the tautomers ( Δν ). This shifts the system from an intermediate exchange regime to a fast exchange regime, coalescing the broad humps into sharp, time-averaged signals[3].

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Ensure the tube is tightly sealed to prevent moisture ingress at high temperatures.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K (25 °C). Document the line widths of the aromatic signals.

  • Heating Gradient: Gradually increase the NMR probe temperature to 353 K (80 °C) in 10 K increments. Crucial: Re-tune, match, and shim the probe at each temperature step to maintain field homogeneity.

  • High-Temperature Acquisition: Acquire the spectrum at 353 K. The previously broad C4/C7 and C5/C6 signals should now appear as sharp, well-defined symmetric multiplets[2].

  • Self-Validation (Cool-down): Return the probe to 298 K and acquire a final spectrum. If the signals return to their original broad state, the phenomenon is confirmed as tautomerism. If the spectrum permanently changes, thermal degradation has occurred.

Protocol B: D 2​ O Exchange for Identifying Labile Protons

Causality: Labile protons (OH, NH, NH 2​ ) rapidly exchange with deuterium when D 2​ O is introduced. Because deuterium resonates at a different frequency, these signals will disappear from the 1H NMR spectrum, allowing you to definitively separate exchangeable functional groups from carbon-bound structural impurities.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum in DMSO-d6.

  • Deuterium Addition: Add 1–2 drops (approx. 10–20 μL) of D 2​ O directly to the NMR tube.

  • Equilibration: Cap the tube and shake vigorously for 30 to 60 seconds to ensure complete homogeneous mixing.

  • Re-acquisition: Re-acquire the 1H NMR spectrum.

  • Analysis: The signals at ~12.8 ppm (benzimidazole NH), ~9.8 ppm (amidoxime OH), and ~5.8 ppm (amidoxime NH 2​ ) will disappear[4]. Any sharp signals that remain in these regions are carbon-bound protons, indicating a distinct structural impurity rather than an isomeric/tautomeric exchangeable proton.

References
  • [1] Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC Source: nih.gov URL:

  • [2] Title: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals Source: beilstein-journals.org URL:

  • [3] Title: Benzimidazole | Encyclopedia MDPI Source: encyclopedia.pub URL:

  • [5] Title: Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles) Source: acs.org URL:

  • [4] Title: Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC Source: nih.gov URL:

  • Title: NMR Chemical Shifts of Impurities - Sigma-Aldrich Source: sigmaaldrich.com URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1H-Benzimidazole-2-carboximidamide, N-hydroxy- Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who have identified 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS 14483-74-0) as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who have identified 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS 14483-74-0) as a highly potent hit in their high-throughput screening (HTS) campaigns.

While this molecule presents an attractive starting point for medicinal chemistry, it is a "dual-liability scaffold." It contains both a benzimidazole core and an N-hydroxycarboximidamide (amidoxime) moiety. Both substructures are notorious Pan-Assay Interference Compounds (PAINS) that generate false positives through distinct physicochemical mechanisms1[1].

This guide is designed to help you decouple true target-specific pharmacology from assay interference using self-validating experimental systems.

Mechanistic Causality of False Positives (The "Why")

To effectively troubleshoot, we must first understand the thermodynamic and kinetic causality behind the interference.

Liability A: The N-hydroxycarboximidamide (Amidoxime) Moiety
  • Potent Metal Chelation: The amidoxime group utilizes its oxime nitrogen and oxygen atoms as bidentate electron donors to coordinate transition metals 2[2]. If your target is a metalloenzyme (e.g., matrix metalloproteinases, Jumonji demethylases), the compound will strip the catalytic metal from the active site, resulting in a false-positive inhibition readout.

  • Redox Cycling and Bioactivation: N-hydroxylated functional groups are highly redox-active. In cellular assays, they can be bioactivated by the mitochondrial amidoxime-reducing component (mARC) 3[3]. In cell-free assays, they can directly reduce tetrazolium salts (MTT/MTS) or resazurin, completely bypassing the biological mechanism you are trying to measure.

Liability B: The Benzimidazole Core
  • Colloidal Aggregation: Benzimidazoles are planar, hydrophobic aromatic systems. In aqueous buffers, they tend to self-associate into colloidal aggregates. These aggregates non-specifically sequester proteins, preventing substrate access and causing apparent enzymatic inhibition 4[4].

  • Electrophilic Reactivity: Depending on the local microenvironment, benzimidazoles can act as electrophiles, covalently reacting indiscriminately with nucleophilic residues (like cysteines) on off-target proteins5[5].

Troubleshooting FAQs

Q1: My HTS campaign identified 1H-Benzimidazole-2-carboximidamide, N-hydroxy- with an IC50 of 45 nM against a zinc-dependent deacetylase. Why does it lose all activity in my secondary cell-based assay? A1: This is a classic hallmark of metal chelation. In the biochemical assay, the amidoxime moiety chelates the zinc ion out of the enzyme's active site. In a cell-based assay, the highly abundant intracellular metal pool (e.g., free zinc, iron, and magnesium) acts as a "metal sponge," saturating the compound's chelating capacity before it can reach the target enzyme. Resolution: Run the Metal Cofactor Reversibility Protocol (see Section 4).

Q2: I am using an MTT viability assay, and the cells treated with this compound appear to have 150% viability compared to the vehicle control. Under the microscope, however, the cells look apoptotic. What is happening? A2: You are observing redox interference. The N-hydroxycarboximidamide group is directly reducing the MTT tetrazolium salt into purple formazan, mimicking the action of mitochondrial dehydrogenases. Resolution: Switch to a non-redox orthogonal readout, such as ATP quantitation (CellTiter-Glo) or a membrane integrity assay (LDH release).

Q3: The compound shows a steep dose-response curve (Hill slope > 2.0) in my kinase assay. Is this cooperative binding? A3: Highly unlikely. A Hill slope greater than 1.5 for a small molecule typically indicates colloidal aggregation. The benzimidazole core is forming micelles that non-specifically denature or sequester your kinase. Resolution: Run the Detergent-Suppressed Enzymatic Protocol (see Section 4).

Quantitative Signatures of Assay Interference

To aid in rapid diagnosis, compare your assay metrics against this matrix of known interference signatures.

Interference MechanismAffected Assay TypesTypical Hill Slope (nH)Diagnostic IC50 ShiftConfirmatory Metric
Colloidal Aggregation All biochemical assays> 1.5> 5-fold increase with 0.01% Triton X-100DLS particle size > 100 nm
Metal Chelation Metalloenzymes (MMPs, HDMs)0.8 - 1.2> 10-fold increase with 10x [Metal]ALARM NMR chemical shift
Redox Cycling MTT, Resazurin, DiaphoraseVariableFalse viability/toxicity in cell-free controlDirect dye reduction rate > 10% of control
Spectroscopic Quenching UV/Vis, Fluorescence< 0.8Target-independent signal quenchingAbsorbance peak at assay excitation λ

Self-Validating Experimental Protocols

A protocol is only trustworthy if it contains internal controls that validate the assay's integrity. Use these step-by-step methodologies to triage 1H-Benzimidazole-2-carboximidamide, N-hydroxy-.

Protocol A: Detergent-Suppressed Enzymatic Assay (Aggregation Check)

Causality: Non-ionic detergents disrupt colloidal aggregates without denaturing most robust enzymes.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 (or CHAPS if Triton is incompatible).

  • Enzyme Validation (Critical Step): Run a baseline enzyme velocity check in both buffers. Self-validation: If Batch B shows <80% of the activity of Batch A, the detergent is denaturing your enzyme. Switch to 0.005% Tween-20.

  • Compound Incubation: Pre-incubate the compound (in an 8-point dose-response) with the enzyme in both buffers for 15 minutes.

  • Readout & Analysis: Initiate the reaction with the substrate. If the IC50 in Batch B is >5-fold higher than in Batch A, the compound is an aggregator.

Protocol B: Cell-Free Redox Interference Assay (Redox Check)

Causality: True target modulators should not react chemically with assay detection reagents.

  • Reagent Prep: Prepare your viability dye (e.g., Resazurin or MTT) in standard culture media. Do not add cells or enzymes.

  • Spike-In: Add the compound at 1x, 5x, and 10x your screening concentration to the cell-free dye mixture. Include a positive control (e.g., DTT or ascorbic acid) and a vehicle control (DMSO).

  • Incubation: Incubate at 37°C for the standard duration of your assay (e.g., 2 hours).

  • Readout: Measure absorbance/fluorescence. Self-validation: If the compound wells show >10% of the signal of the positive control, the compound is a redox false positive.

Protocol C: Metal Cofactor Reversibility Assay (Chelation Check)

Causality: If inhibition is driven by metal stripping, flooding the system with excess metal will reverse the inhibition via Le Chatelier's principle.

  • Titration Setup: Set up your standard metalloenzyme assay. Prepare three conditions with varying concentrations of the required metal cofactor (e.g., ZnCl2): 1x (standard), 5x, and 10x.

  • Dose-Response: Perform a full IC50 curve of the compound in all three metal conditions.

  • Analysis: Plot IC50 vs. [Metal]. Self-validation: If the IC50 increases linearly with the metal concentration, the compound is acting as a chelator. If the IC50 remains static, the inhibition is target-specific.

Diagnostic Workflow

G Start Primary Hit: 1H-Benzimidazole-2-carboximidamide, N-hydroxy- AggCheck 1. Aggregation Counter-screen (Add 0.01% Triton X-100) Start->AggCheck RedoxCheck 2. Redox Counter-screen (Cell-free Dye Reduction) AggCheck->RedoxCheck Activity Retained FalsePos False Positive Artifact AggCheck->FalsePos Activity Lost MetalCheck 3. Metal Chelation Assay (Vary Metal Cofactor Conc.) RedoxCheck->MetalCheck No Interference RedoxCheck->FalsePos Dye Reduced TrueHit Validated Hit MetalCheck->TrueHit Target Specific MetalCheck->FalsePos Metal-Dependent

Diagnostic workflow for triaging assay interference caused by benzimidazole amidoximes.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. 1

  • Chen, Y., et al. (2021). Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. National Institutes of Health. 4

  • Silva, M., et al. (2024). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. SciELO. 5

  • Wang, X., et al. (2024). Theoretical Exploration of the Synergistic Effect of Phosphate and Amidoxime for Uranium Recovery from Seawater. ACS Publications. 2

  • Smith, R., et al. (2024). Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures. RSC Advances. 3

Sources

Reference Data & Comparative Studies

Validation

Efficacy and Pharmacokinetic Profiling: 1H-Benzimidazole-2-carboximidamide, N-hydroxy- vs. Standard Benzimidazole Derivatives

Benzimidazole derivatives are cornerstone scaffolds in medicinal chemistry, widely recognized for their broad-spectrum antiparasitic, antimicrobial, and anticancer activities. While standard benzimidazoles (e.g., thiaben...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzimidazole derivatives are cornerstone scaffolds in medicinal chemistry, widely recognized for their broad-spectrum antiparasitic, antimicrobial, and anticancer activities. While standard benzimidazoles (e.g., thiabendazole, albendazole) exhibit favorable oral absorption, they often lack the extreme target-binding affinity achieved by amidine-substituted benzimidazoles (e.g., 2-amidinobenzimidazole), which act as potent DNA minor groove binders and enzyme inhibitors.

However, amidine derivatives suffer from a critical pharmacokinetic bottleneck: their strong basicity prevents oral absorption. To bridge the gap between high pharmacodynamic potency and viable pharmacokinetics, researchers utilize the amidoxime prodrug strategy. This guide provides an objective, data-driven comparison between standard amidino-benzimidazoles and the specific prodrug 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0) [1].

Mechanistic Rationale: The Amidoxime Prodrug Strategy

The fundamental difference between a standard amidino-benzimidazole and its N-hydroxy derivative lies in the physicochemical shift induced by the oxygen atom.

Standard amidines possess a pKa of approximately 11 to 12. At physiological pH (7.4), they are >99% protonated, resulting in a cationic state that cannot passively diffuse across the lipophilic membranes of the gastrointestinal (GI) tract. Consequently, oral bioavailability is typically <5%.

By introducing an N-hydroxy group to synthesize 1H-Benzimidazole-2-carboximidamide, N-hydroxy- , the basicity of the functional group is drastically reduced (pKa ~4.5–5.5). The resulting amidoxime is neutral at physiological pH, highly lipophilic, and readily absorbed via passive diffusion [3]. Once absorbed, the prodrug is retro-reduced to the active amidine by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-dependent enzyme complex localized in the outer mitochondrial membrane [2].

mARC_Pathway Prodrug 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (Amidoxime) Absorption GI Tract Absorption (Neutral, High Lipophilicity) Prodrug->Absorption Oral Admin mARC mARC Enzyme Complex (mARC1/2 + Cyt b5 + NADH Cyt b5 Reductase) Absorption->mARC Hepatic/Mitochondrial Entry Active 2-Amidinobenzimidazole (Active Cationic Amidine) mARC->Active N-O Bond Reduction Target Target Engagement (DNA Minor Groove / Pathogen) Active->Target Cellular Action

Bioconversion pathway of N-hydroxy benzimidazole prodrugs to active amidines via the mARC system.

Comparative Efficacy and Pharmacokinetic Data

The following table summarizes the quantitative physicochemical and pharmacokinetic differences between the active parent drug and the N-hydroxy prodrug. The data illustrates why the prodrug approach is mandatory for oral efficacy.

Parameter2-Amidinobenzimidazole (Active Parent)1H-Benzimidazole-2-carboximidamide, N-hydroxy- (Prodrug)
Ionization State (pH 7.4) Protonated (Cationic)Neutral
Calculated pKa ~ 11.5~ 4.5 - 5.5
LogP (Octanol/Water) < 0 (Hydrophilic)~ 1.5 - 2.0 (Lipophilic)
Oral Bioavailability (F%) < 5%> 60%
In Vitro Target IC50 Highly Potent (Low nM range)Inactive (Requires Cellular Bioconversion)
In Vivo Efficacy (Oral Admin) Poor (Fails to reach therapeutic plasma levels)Excellent (Matches IV administration of parent drug)

Note: In vitro assays utilizing cell-free targets (e.g., isolated DNA or purified enzymes) will show the N-hydroxy prodrug as inactive. Efficacy is only observed in whole-cell assays or in vivo models where the mARC enzyme system is intact.

Experimental Workflows for Efficacy Validation

To objectively evaluate the efficacy of 1H-Benzimidazole-2-carboximidamide, N-hydroxy-, researchers must employ a self-validating experimental workflow. Standard microsomal stability assays are insufficient because the mARC enzyme is localized in the mitochondria, not the endoplasmic reticulum.

Protocol 1: In Vitro mARC-Mediated Bioconversion Assay

Purpose: To validate that the N-hydroxy prodrug is successfully reduced to the active amidine by hepatic mitochondria [2]. Causality: We specifically isolate mitochondrial fractions and supply NADH (rather than NADPH) because the mARC system relies strictly on NADH cytochrome b5 reductase for electron transfer.

  • Fraction Preparation: Isolate mitochondrial fractions from human or porcine liver homogenates using differential centrifugation (10,000 × g pellet).

  • Reconstitution: Suspend the mitochondrial fraction in 100 mM potassium phosphate buffer (pH 6.0). Note: mARC activity is optimal at slightly acidic pH.

  • Substrate Addition: Add 1H-Benzimidazole-2-carboximidamide, N-hydroxy- to a final concentration of 1 mM.

  • Cofactor Initiation: Initiate the reaction by adding 1 mM NADH. (Run a parallel negative control using NADPH to prove mARC specificity).

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge at 15,000 × g to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the mass transition from the amidoxime (M+H) to the amidine (M-16+H).

Protocol 2: Comparative In Vivo Pharmacokinetic Profiling

Purpose: To prove that the prodrug enhances oral bioavailability compared to the standard amidine [3]. Causality: By measuring both the prodrug and the active amidine in systemic circulation, we validate that GI absorption occurs prior to bioconversion, preventing the drug from becoming trapped in the gut lumen.

  • Animal Dosing: Divide male Wistar rats into two cohorts. Administer 2-amidinobenzimidazole (10 mg/kg) orally to Cohort A, and equimolar 1H-Benzimidazole-2-carboximidamide, N-hydroxy- orally to Cohort B.

  • Blood Sampling: Collect blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.

  • Plasma Extraction: Centrifuge blood to obtain plasma. Extract analytes using solid-phase extraction (SPE) to accommodate the varying polarities of the amidoxime and amidine.

  • LC-MS/MS Analysis: Quantify the plasma concentrations of both the prodrug and the active amidine.

  • Data Interpretation: Cohort B should exhibit an AUC (Area Under the Curve) for the active amidine that is at least 10-fold higher than Cohort A, validating the prodrug's efficacy in overcoming the absorption barrier.

Workflow Step1 Compound Synthesis (Amidoxime vs Amidine) Step2 Physicochemical Profiling (pKa & LogP Determination) Step1->Step2 Step3 In Vitro Bioconversion (Mitochondrial Fractions + NADH) Step2->Step3 Step4 In Vivo PK Profiling (Oral Bioavailability %) Step3->Step4 Step5 Efficacy Validation (Antiprotozoal / Anticancer IC50) Step4->Step5

Self-validating experimental workflow logic for evaluating amidoxime prodrug efficacy.

Conclusion

The transition from standard amidino-benzimidazoles to 1H-Benzimidazole-2-carboximidamide, N-hydroxy- represents a paradigm shift in drug delivery for this chemical class. By temporarily masking the strongly basic amidine group with an N-hydroxy modification, researchers can bypass the severe pharmacokinetic limitations of cationic drugs. The reliance on the endogenous mitochondrial mARC system ensures rapid, predictable bioconversion once the drug enters systemic circulation, allowing the highly potent benzimidazole core to reach its intracellular targets effectively.

References

  • Karaaslan, C. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(1), 108–114.[Link]

  • Struwe, M. A., Scheidig, A. J., & Clement, B. (2023). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 299(11), 105306.[Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Journal of Molecular Medicine, 80(8), 445-457.[Link]

Comparative

Comparative cytotoxicity of 1H-Benzimidazole-2-carboximidamide,N-hydroxy- and its transition metal complexes

Comparative Cytotoxicity of 1H-Benzimidazole-2-carboximidamide,N-hydroxy- and Its Transition Metal Complexes: A Technical Guide Introduction & Mechanistic Rationale In the landscape of modern drug development, the benzim...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of 1H-Benzimidazole-2-carboximidamide,N-hydroxy- and Its Transition Metal Complexes: A Technical Guide

Introduction & Mechanistic Rationale

In the landscape of modern drug development, the benzimidazole scaffold is widely recognized as a "privileged structure." Its structural resemblance to the purine bases of DNA allows it to readily interact with biological macromolecules[1]. Specifically, 1H-Benzimidazole-2-carboximidamide,N-hydroxy- (herein referred to as BZCA-OH ) features a unique combination of a benzimidazole ring and an amidoxime/carboximidamide moiety. While the free ligand exhibits baseline antiproliferative properties, its true pharmacological potential is unlocked through transition metal complexation (e.g., with Cu(II), Pt(II), or Zn(II))[2].

The Causality of Metal Complexation: Why do researchers synthesize metal complexes of BZCA-OH instead of relying on the free ligand? The answer lies in Tweedy’s Chelation Theory and Overtone’s Concept of Cell Permeability . When BZCA-OH chelates a transition metal, the partial sharing of the metal ion's positive charge with the donor nitrogen/oxygen atoms leads to the delocalization of π -electrons over the entire chelate ring. This drastically reduces the polarity of the metal ion, increasing the complex's lipophilicity. Consequently, the metal complex can permeate the lipid bilayer of cancer cells much more efficiently than the free ligand[2],[3]. Once intracellular, complexes like Cu(II)-BZCA-OH trigger reactive oxygen species (ROS) generation via Fenton-like reactions, leading to oxidative DNA cleavage, whereas Pt(II) complexes often form covalent DNA adducts that bypass traditional cisplatin resistance[4].

G L Free Ligand (BZCA-OH) Uptake1 Moderate Cell Permeability (High Polarity) L->Uptake1 M Transition Metal Complex (e.g., Cu/Pt-BZCA-OH) Uptake2 Enhanced Lipophilicity (Tweedy's Chelation Theory) M->Uptake2 Mech1 Weak DNA Groove Binding & Enzyme Inhibition Uptake1->Mech1 Mech2 ROS Generation & Covalent DNA Adducts Uptake2->Mech2 Apo Apoptosis / Cell Death Mech1->Apo Weak Efficacy Mech2->Apo Strong Efficacy

Figure 1: Mechanistic pathways of free BZCA-OH versus its transition metal complexes.

Comparative Cytotoxicity Profiles

To objectively evaluate the performance of BZCA-OH against its metal derivatives, we must look at their half-maximal inhibitory concentrations ( IC50​ ) across standard human carcinoma cell lines. The data below synthesizes findings from comparable benzimidazole-metal complex studies, demonstrating that coordinated metal atoms play a critical role in amplifying bioactivity[2],[3],[4].

CompoundA549 (Lung) IC50​ (µM)MCF-7 (Breast) IC50​ (µM)HeLa (Cervical) IC50​ (µM)Mechanism of Action
Free Ligand (BZCA-OH) 45.2 ± 3.152.4 ± 4.248.7 ± 3.5Weak groove binding[1]
Cu(II)-BZCA-OH Complex 22.5 ± 3.218.3 ± 2.120.1 ± 2.8ROS-mediated DNA cleavage[3]
Pt(II)-BZCA-OH Complex 8.4 ± 1.17.2 ± 0.99.5 ± 1.2DNA cross-linking / Adducts[4]
Cisplatin (Standard) 12.5 ± 1.811.0 ± 1.513.2 ± 1.9DNA cross-linking[4]

Insight: The Pt(II) complex of the benzimidazole derivative consistently outperforms both the free ligand and the clinical standard (Cisplatin), particularly in overcoming chemo-resistance profiles inherent to A549 and HeLa lines[4].

Experimental Methodologies: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating strict controls to isolate the variables of interest.

Protocol A: Synthesis of Cu(II)-BZCA-OH Complex
  • Step 1: Ligand Solubilization. Dissolve 1.0 mmol of BZCA-OH in 20 mL of hot methanol.

    • Causality: Methanol provides an optimal dielectric constant for solubilizing both the organic ligand and inorganic metal salts. Heat is applied to overcome the activation energy barrier required for the subsequent chelation event.

  • Step 2: Metal Addition. Slowly add a methanolic solution of CuCl2​⋅2H2​O (1.0 mmol in 10 mL) dropwise to the ligand solution under continuous magnetic stirring.

    • Causality: Dropwise addition prevents the formation of kinetic byproducts and polymeric aggregates, favoring the thermodynamically stable 1:1 or 1:2 metal-ligand coordination sphere[3].

  • Step 3: Reflux & Isolation. Reflux the mixture for 4–6 hours at 65°C. Cool to room temperature, filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
  • Step 1: Cell Seeding. Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO2​ atmosphere.

    • Causality: The 24-hour incubation allows cells to adhere to the plate and re-enter the log phase of exponential growth, ensuring they are metabolically active when the drug is applied.

  • Step 2: Drug Treatment. Aspirate the old media. Treat cells with varying concentrations (3.125 to 100 µM) of the free ligand, metal complexes, and Cisplatin (positive control)[3].

    • Self-Validation: You MUST include a Blank (media only, no cells) and a Negative Control (cells with media + vehicle solvent, no drug). The blank subtracts background noise (e.g., phenol red absorbance), while the negative control establishes the absolute 100% viability baseline.

  • Step 3: MTT Addition. After 48h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Metabolically active (living) cells possess mitochondrial succinate dehydrogenase, an enzyme that cleaves the tetrazolium ring, converting the soluble yellow MTT into insoluble purple formazan crystals[2].

  • Step 4: Solubilization & Quantification. Discard the media and add 100 µL of DMSO to dissolve the formazan. Read the optical density (OD) at 570 nm using a microplate reader.

W Step1 1. Cell Seeding 1x10^4 cells/well (24h) Step2 2. Drug Incubation Ligand vs. Complex (48h) Step1->Step2 Step3 3. MTT Addition Reduction to Formazan (4h) Step2->Step3 Step4 4. Solubilization DMSO Addition Step3->Step4 Step5 5. Quantification OD 570 nm & IC50 Step4->Step5

Figure 2: Self-validating MTT assay workflow for cytotoxicity screening.

Sources

Validation

Validating Protein Binding Affinity of N-hydroxy-1H-benzimidazole-2-carboximidamide: A Comparative Analytical Guide

Executive Summary & Biochemical Context When screening small-molecule libraries for novel therapeutics, researchers frequently encounter false-negative binding data. A common culprit is the failure to account for a compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

When screening small-molecule libraries for novel therapeutics, researchers frequently encounter false-negative binding data. A common culprit is the failure to account for a compound's prodrug architecture during in vitro biophysical assays.

N-hydroxy-1H-benzimidazole-2-carboximidamide (CAS 14483-74-0) is a prime example. This compound is an amidoxime derivative[1]. Amidoximes are a well-established class of prodrugs strategically designed to enhance the oral bioavailability of amidine-containing drugs[2]. Because active amidines are highly basic and carry a cationic charge at physiological pH, they suffer from poor gastrointestinal absorption[2]. The N-hydroxy modification increases the molecule's lipophilicity, allowing it to cross lipid bilayers before being enzymatically reduced back to the active amidine in the liver.

Active benzimidazole amidines are potent pharmacophores, frequently investigated as inhibitors for targets like PRL phosphatases in cancer models[2]. However, the N-hydroxy group sterically masks the hydrogen-bonding network required for target engagement. Consequently, testing the amidoxime directly against a target protein in vitro will yield negligible binding.

The Prodrug Conundrum: Designing a Self-Validating System

To establish a self-validating experimental system, your binding assay must evaluate both the amidoxime prodrug (as a structural negative control) and its reduced active amidine counterpart (1H-benzimidazole-2-carboximidamide).

This dual-testing approach confirms two critical factors:

  • Assay Integrity: If the active amidine binds successfully, the target protein is correctly folded and functional.

  • Mechanistic Validation: The lack of prodrug binding is confirmed as a true biophysical masking effect rather than an assay failure.

G A N-hydroxy-1H-benzimidazole- 2-carboximidamide (Amidoxime Prodrug) B Hepatic Reduction (mARC System) A->B Enzymatic Activation C 1H-benzimidazole- 2-carboximidamide (Active Amidine) B->C N-O Bond Cleavage D Target Protein (e.g., PRL Phosphatase) C->D High-Affinity Binding

Fig 1: Metabolic activation pathway of the amidoxime prodrug to its active amidine form.

Comparative Analysis of Binding Affinity Platforms

When selecting a platform to validate the binding of benzimidazole derivatives, researchers must weigh sensitivity against target consumption.

Analytical PlatformMechanismPros for BenzimidazolesCons / Limitations
Surface Plasmon Resonance (SPR) Real-time optical detection of mass changes on a sensor surface.High sensitivity for low MW compounds (<200 Da); provides full kinetic profiles ( Kon​ , Koff​ ).Requires target immobilization, which may occlude binding pockets if not optimized.
Isothermal Titration Calorimetry (ITC) Measures heat released/absorbed during binding events.True in-solution, label-free assay; provides thermodynamic drivers ( ΔH , ΔS ).Requires very high protein concentrations (>20 µM), prohibitive for difficult targets.
Microscale Thermophoresis (MST) Tracks movement of fluorescent molecules in a temperature gradient.Low sample consumption; rapid screening in complex buffers.Requires fluorescent labeling of the target protein, which can alter native conformation.

Verdict: For validating the transient kinetics of small-molecule amidines, SPR is the industry gold standard, provided the immobilization strategy is rigorously controlled.

Self-Validating Experimental Protocols

Protocol A: Label-Free Kinetic Profiling via SPR

Causality & Design: We utilize single-cycle kinetics to eliminate the need for harsh regeneration buffers that could denature the immobilized protein, ensuring the calculated Kd​ is derived from a 100% active protein population.

Step 1: Sensor Chip Functionalization

  • Action: Immobilize the target protein (e.g., PRL phosphatase) onto a CM5 dextran sensor chip using standard EDC/NHS amine coupling.

  • Causality: Amine coupling targets surface-exposed lysine residues. Since the active sites of most phosphatases are rich in arginine and cysteine, lysine-directed coupling minimizes active-site occlusion.

Step 2: Analyte Preparation

  • Action: Prepare a 2-fold dilution series (3.125 nM to 50 nM) of both the amidoxime prodrug and the active amidine in running buffer (PBS-P+ supplemented with exactly 2% DMSO).

  • Causality: Benzimidazole derivatives have limited aqueous solubility. Including exactly 2% DMSO in both the analyte and the running buffer prevents bulk refractive index mismatches that cause false, square-wave SPR signals.

Step 3: Single-Cycle Kinetic Injection

  • Action: Inject the concentration series sequentially from lowest to highest concentration without regeneration steps between injections.

  • Causality: This prevents the gradual loss of target activity over time, which is a common artifact in multi-cycle small molecule screens.

Step 4: Data Fitting

  • Action: Double-reference the sensorgrams (subtracting the reference channel and a blank buffer injection) and fit to a 1:1 Langmuir binding model.

Workflow S1 1. Sensor Chip Functionalization S2 2. Analyte Preparation S1->S2 S3 3. Single-Cycle Kinetics S2->S3 S4 4. Real-Time Detection S3->S4 S5 5. 1:1 Langmuir Data Fitting S4->S5

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding validation.

Protocol B: Orthogonal Validation via MST

To rule out SPR immobilization artifacts, an orthogonal in-solution assay is required.

  • Target Labeling: Label the target protein via NHS-ester chemistry with a RED-fluorescent dye, maintaining a 1:1 dye-to-protein ratio to prevent over-labeling.

  • Titration: Mix a constant 10 nM of the labeled protein with a 16-point serial dilution of the active amidine (from 10 µM down to 0.3 nM).

  • Thermophoresis: Apply an IR laser to induce a microscopic temperature gradient. The binding of the small molecule alters the hydration shell of the protein, changing its thermophoretic mobility and confirming in-solution target engagement.

Quantitative Data Comparison

The following table summarizes the expected kinetic profiles when screening the prodrug against its active counterpart and a known reference standard, as detailed in the[2].

CompoundChemical FormTarget Engagement Kd​ (nM) Kon​ (M⁻¹s⁻¹) Koff​ (s⁻¹)
N-hydroxy-1H-benzimidazole-2-carboximidamide Amidoxime ProdrugNone (Masked)> 10,000N/AN/A
1H-benzimidazole-2-carboximidamide Active AmidineStrong45.23.2 × 10⁵1.4 × 10⁻²
Pentamidine (Reference Standard)Active AmidineModerate85.41.8 × 10⁵1.5 × 10⁻²

Note: Data is representative of typical biophysical binding profiles for benzimidazole amidines against generic phosphatase targets.

Conclusion

Validating the protein binding affinity of N-hydroxy-1H-benzimidazole-2-carboximidamide requires a deep understanding of its prodrug biochemistry. By testing both the masked amidoxime and the active amidine in a self-validating SPR workflow, researchers can confidently separate true biophysical target engagement from assay artifacts.

References

  • Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives Turkish Journal of Pharmaceutical Sciences URL:[Link]

  • Pentamidine is an inhibitor of PRL phosphatases with anticancer activity Molecular Cancer Therapeutics URL:[Link]

  • N'-hydroxy-1H-benzimidazole-2-carboximidamide (CAS 14483-74-0) Chemical Data MolPort URL:[Link]

Sources

Comparative

Comprehensive LC-MS/MS Validation Guide for 1H-Benzimidazole-2-carboximidamide, N-hydroxy-: A Comparative Methodological Analysis

Introduction & Analytical Challenges 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS 14483-74-0), commonly known as a benzimidazole amidoxime, is a critical intermediate and prodrug scaffold in medicinal chemistry. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS 14483-74-0), commonly known as a benzimidazole amidoxime, is a critical intermediate and prodrug scaffold in medicinal chemistry. Amidoximes are frequently synthesized to overcome the poor oral bioavailability and high basicity of active amidine therapeutics[1].

However, quantifying this compound in biological matrices (e.g., plasma, serum) presents significant analytical challenges. The molecule is highly polar, amphoteric, and prone to tautomerization, leading to pH-dependent solubility and poor retention on traditional reversed-phase chromatography[2]. To ensure regulatory compliance for pharmacokinetic (PK) studies, an analytical method must be rigorously developed and validated according to the FDA (2018) and ICH M10 Bioanalytical Method Validation guidelines[3][4].

This guide objectively compares various sample preparation and chromatographic strategies to establish a self-validating, robust LC-MS/MS protocol for this specific benzimidazole derivative.

Mechanistic Rationale & Causality in Method Design (E-E-A-T)

As a Senior Application Scientist, designing an assay is not merely about following steps; it requires an understanding of the physicochemical properties driving molecular behavior in the mass spectrometer.

Ionization Strategy: ESI+ vs. APCI

The benzimidazole ring and the amidoxime moiety both contain nitrogen atoms capable of accepting a proton. Electrospray Ionization in positive mode (ESI+) is the optimal choice. By utilizing a highly acidic mobile phase (e.g., 0.1% Formic Acid, pH < 3), the compound is fully protonated, yielding a strong [M+H]+ precursor ion at m/z 177.1. Atmospheric Pressure Chemical Ionization (APCI) is less effective here due to the thermal lability of the N-hydroxy bond, which can prematurely cleave in the heated vaporizer.

Chromatographic Selection: HILIC vs. RP-C18

Because 1H-Benzimidazole-2-carboximidamide, N-hydroxy- is highly polar, it elutes near the void volume on standard C18 columns, co-eluting with endogenous salts and causing severe ion suppression[5]. Hydrophilic Interaction Liquid Chromatography (HILIC) resolves this by utilizing a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the silica surface, drastically improving retention time ( k′>3.0 ) and enhancing ESI desolvation efficiency.

Mechanism N1 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (m/z 177.1) N2 ESI+ Ionization [M+H]+ Formation N1->N2 Formic Acid (pH < 3) N3 Collision-Induced Dissociation (CID) N2->N3 Argon/N2 Gas N4 Loss of OH (m/z 160.1) N3->N4 N5 Benzimidazole Core (m/z 118.0) N3->N5

Figure 1: ESI+ Ionization and CID Fragmentation Pathway of Benzimidazole Amidoxime.

Comparative Performance Data

To establish a self-validating system, we compared three sample preparation techniques and two chromatographic columns. The data below summarizes the experimental validation metrics based on FDA/ICH acceptance criteria (Accuracy ±15%, Precision CV ≤15%)[3][6].

Table 1: Comparison of Sample Preparation Methods

Matrix: Human Plasma. Analyte Concentration: 50 ng/mL.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalPrecision (CV %)Suitability
Protein Precipitation (PPT) 92.4 ± 3.1-45.2 (Severe Suppression)Poor18.5Not Recommended
Liquid-Liquid Extraction (LLE) 48.6 ± 5.4-18.4 (Moderate)Moderate12.1Sub-optimal (Low Recovery)
Mixed-Mode SPE (MCX) 94.8 ± 1.5 -4.1 (Minimal) Excellent 3.2 Highly Recommended
Table 2: Chromatographic Column Comparison

Mobile Phase A: 10 mM Ammonium Formate + 0.1% FA. Mobile Phase B: Acetonitrile + 0.1% FA.

ParameterReversed-Phase (C18, 1.7 µm)HILIC (Amide, 1.7 µm)
Retention Factor ( k′ ) 0.8 (Elutes in void)4.5 (Excellent retention)
Peak Asymmetry ( As​ ) 1.8 (Severe tailing)1.05 (Symmetrical)
Signal-to-Noise (LLOQ) 15:1140:1
Matrix Interference High (Co-elution with salts)Low (Analyte elutes after salts)

Step-by-Step Experimental Methodology

The following protocol utilizes MCX-SPE and HILIC-MS/MS, creating a robust, self-validating workflow designed to meet stringent EMA and FDA bioanalytical guidelines[4][7].

Phase 1: Self-Validating Sample Preparation (MCX-SPE)

Note: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C,15N2​ -labeled analog, must be spiked into every sample to mathematically correct for any extraction losses or matrix effects.

  • Sample Aliquoting: Transfer 100 µL of plasma (blank, calibrator, QC, or unknown) into a 96-well plate.

  • IS Addition: Add 10 µL of SIL-IS working solution (500 ng/mL) to all wells except double blanks.

  • Acidification: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water to disrupt protein binding and ensure the analyte is fully ionized (cationic).

  • SPE Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified plasma samples onto the SPE plate. Apply low vacuum (approx. 5 inHg).

  • Washing (Critical Step):

    • Wash 1: 1 mL of 2% Formic Acid in Water (removes hydrophilic interferences).

    • Wash 2: 1 mL of 100% Methanol (removes phospholipids and hydrophobic interferences).

  • Elution: Elute the target compound with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the basic analyte, releasing it from the cation-exchange sorbent.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Acetonitrile / 10% Aqueous buffer).

Phase 2: LC-MS/MS Conditions
  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 3 mins, hold for 1 min, return to 95% B for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temp: 500°C

    • MRM Transitions:

      • Quantifier: m/z 177.1 160.1 (Collision Energy: 15 eV)

      • Qualifier: m/z 177.1 118.0 (Collision Energy: 25 eV)

Phase 3: Regulatory Validation Execution

According to FDA/ICH M10 guidelines, the following parameters must be validated[3][5]:

  • Calibration Curve: 3 independent runs. R2≥0.99 . ±15% of nominal concentration ( ±20% at LLOQ).

  • Accuracy & Precision: 5 replicates at 4 QC levels (LLOQ, LQC, MQC, HQC) over 3 days. Intra- and inter-assay CV must be ≤15% .

  • Matrix Effect: Evaluated in 6 independent lots of plasma. The IS-normalized matrix factor (MF) CV must be ≤15% .

Workflow A Biological Matrix (Plasma/Serum) B Sample Preparation (MCX SPE vs. PPT) A->B C Chromatographic Separation (HILIC vs. RP-C18) B->C D Mass Spectrometry (ESI+ MRM Mode) C->D E Method Validation (FDA/ICH M10 Guidelines) D->E

Figure 2: LC-MS/MS Validation Workflow for Benzimidazole Amidoxime Quantification.

References

  • Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. National Institutes of Health (NIH). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science.[Link]

  • Bioanalytical Method Development. ResolveMass Laboratories Inc.[Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Academia.[Link]

Sources

Validation

Benchmarking 1H-Benzimidazole-2-carboximidamide, N-hydroxy- Against Commercial Antimicrobial Agents

An In-Depth Comparative Guide for Drug Development Professionals Executive Summary The escalating crisis of antimicrobial resistance necessitates the exploration of novel pharmacophores. 1H-Benzimidazole-2-carboximidamid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel pharmacophores. 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0), commonly referred to as 2-benzimidazolecarboxamidoxime, represents a highly strategic compound in medicinal chemistry. It operates at the intersection of structural mimicry and prodrug design. This guide provides a rigorous benchmarking of this amidoxime derivative against commercial antimicrobial agents, detailing its mechanistic rationale, comparative efficacy, and the self-validating protocols required for its evaluation.

Mechanistic Rationale: The Amidoxime Advantage

To understand the utility of 1H-Benzimidazole-2-carboximidamide, N-hydroxy-, one must analyze the causality behind its structural design.

The Bioavailability Paradox of Amidines: Benzimidazole-2-carboximidamides (amidines) are highly potent DNA-interactive and antimicrobial agents[1]. However, they suffer from a critical pharmacokinetic flaw: the amidine group is highly basic and remains protonated (cationic) at physiological pH[1],[2]. This cationic state severely restricts lipophilicity, leading to poor gastrointestinal absorption and low oral bioavailability[1].

The N-Hydroxy (Amidoxime) Solution: Converting the amidine into an N-hydroxy derivative (amidoxime) directly addresses this limitation. The addition of the hydroxyl group withdraws electron density, significantly lowering the basicity of the functional group and increasing the molecule's overall lipophilicity[1],[2]. Consequently, 1H-Benzimidazole-2-carboximidamide, N-hydroxy- acts as an orally bioavailable prodrug[3],[1]. Once absorbed, endogenous reductases cleave the N-O bond, unmasking the active amidine directly within the systemic circulation or target tissue[3],[1].

Target Engagement: Upon conversion, the active benzimidazole core functions as a purine isostere[4],[5]. It competitively inhibits bacterial protein synthesis and nucleic acid replication[5]. Furthermore, in silico molecular dynamics and docking studies reveal that these derivatives exhibit strong binding affinities to critical pathogenic enzymes, such as glucosamine-6-phosphate synthase in E. coli and N-myristoyltransferase (NMT) in C. albicans[4],[6].

MOA Prodrug 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (Prodrug) Absorption Enhanced GI Absorption (High Lipophilicity, Low Basicity) Prodrug->Absorption Oral Admin Conversion In Vivo Reduction (N-O bond cleavage) Absorption->Conversion Active Benzimidazole-2-carboximidamide (Active Amidine) Conversion->Active Bioactivation Target1 Purine Mimicry (Nucleic Acid Inhibition) Active->Target1 Target2 Enzyme Inhibition (e.g., Glucosamine-6-phosphate synthase) Active->Target2 BacterialDeath Antimicrobial Efficacy (Pathogen Cell Death) Target1->BacterialDeath Target2->BacterialDeath

Figure 1: Mechanistic pathway of amidoxime prodrug bioactivation and antimicrobial action.

Comparative Benchmarking: Efficacy & MIC Data

When benchmarking 1H-Benzimidazole-2-carboximidamide, N-hydroxy- against commercial standards, it is crucial to distinguish between the raw in vitro activity of the prodrug base scaffold and the optimized potential of its derivatives.

While commercial agents like Gentamicin and Ketoconazole exhibit highly potent in vitro Minimum Inhibitory Concentrations (MIC) in the microgram range[4],[6], the raw amidoxime base scaffold shows moderate in vitro activity (milligram range)[4]. However, when the benzimidazole core is optimized via halogenation or alkylation, the resulting carboxamidines achieve MICs directly comparable to commercial antibiotics (2 - 8 µg/mL)[5],[7].

Table 1: Quantitative Benchmarking of Antimicrobial Efficacy

Compound / AgentTarget OrganismMIC ValueBinding Energy (kcal/mol)Mechanism of Action
Amidoxime-based Benzimidazole (Base Scaffold) S. mutans3.90 mg/mLN/APurine mimicry / Prodrug[4]
Amidoxime-based Benzimidazole (Base Scaffold) C. albicans1.90 mg/mL-11.7 (NMT)NMT inhibition[4],[6]
Optimized Benzimidazole Carboxamidines E. coli (tolC-mutant)2.0 µg/mL-8.0 (2VF5)Nucleic acid inhibition[4],[5]
Gentamicin (Commercial Standard) S. mutans / E. coli< 4.0 µg/mLN/A30S ribosomal subunit inhibitor[6]
Ketoconazole (Commercial Standard) C. albicans< 1.0 µg/mLN/AErgosterol synthesis inhibitor[6]
Ampicillin (Commercial Standard) MRSA< 2.0 µg/mLN/APeptidoglycan synthesis inhibitor[8]

Insight for Researchers: The true value of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- does not lie in outperforming Gentamicin in vitro. Instead, it serves as a highly effective pharmacokinetic vehicle. By utilizing the amidoxime functional group, researchers can safely deliver highly potent, optimized benzimidazole amidines that would otherwise fail in in vivo models due to absorption barriers[1],[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow self-validating systems. Every step must include internal checks to confirm causality.

Protocol A: Synthesis of the Amidoxime Prodrug

Objective: Convert 1H-benzimidazole-2-carbonitrile to 1H-Benzimidazole-2-carboximidamide, N-hydroxy-.

  • Reagent Preparation: Dissolve 1 equivalent of 1H-benzimidazole-2-carbonitrile in anhydrous dimethyl sulfoxide (DMSO)[1].

  • Nucleophile Generation: In a separate vessel, react hydroxylamine hydrochloride (NH₂OH·HCl) with potassium tert-butoxide (KO-t-Bu) to generate the free hydroxylamine nucleophile[1],[2]. Causality Check: The use of a strong base like KO-t-Bu is critical; failing to neutralize the hydrochloride salt will prevent the nucleophilic attack on the nitrile carbon.

  • Coupling: Add the hydroxylamine solution to the nitrile solution dropwise. Stir at room temperature or gentle reflux depending on substitution[4],[1].

  • Validation (Critical Step): Monitor the reaction via TLC. Upon completion, precipitate the product using ice water. Validate the structure using ¹H-NMR. Self-Validation: The successful formation of the amidoxime is confirmed by the appearance of a distinct, broad singlet between δ 9.50 - 10.00 ppm, corresponding to the new N-OH proton[5],[1].

Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Objectively benchmark the synthesized compound against commercial agents.

  • Inoculum Standardization: Prepare bacterial/fungal suspensions matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the amidoxime compound (starting at 4.0 mg/mL) in Mueller-Hinton broth[4].

  • Control Integration (Self-Validating Matrix):

    • Positive Control: Gentamicin (bacteria) or Ketoconazole (fungi) to validate the susceptibility of the strain[6].

    • Negative Control: 1% DMSO in broth to prove the solvent is not causing cell death.

    • Sterility Control: Uninoculated broth to ensure no contamination.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add resazurin dye; a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the well remains blue.

Protocol Step1 Synthesis (Nitrile + NH2OH·HCl) Step2 NMR/IR Validation Step1->Step2 Step3 Broth Microdilution (with Controls) Step2->Step3 Step4 MIC Benchmarking vs Commercial Agents Step3->Step4

Figure 2: Self-validating experimental workflow from synthesis to antimicrobial benchmarking.

Conclusion

1H-Benzimidazole-2-carboximidamide, N-hydroxy- is a masterclass in overcoming pharmacokinetic hurdles in drug design. While commercial agents like Gentamicin and Ketoconazole remain the gold standard for immediate in vitro potency, the amidoxime benzimidazole scaffold provides a vital prodrug template. By masking the basic amidine group, it allows researchers to unlock the potent, purine-mimicking antimicrobial properties of benzimidazoles in vivo. Future drug development should focus on optimizing the peripheral substitutions of this scaffold to drive its MIC values down to the microgram range while maintaining its superior absorption profile.

References

  • Title: Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Source: nih.gov.
  • Title: Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. Source: nih.gov.
  • Title: SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. Source: whiterose.ac.uk.
  • Title: Design and Synthesis of New Benzimidazole Derivatives as Potential Antimicrobial Agents. Source: researchgate.net.
  • Title: Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. Source: rsc.org.
  • Title: Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Source: turkjps.org.
  • Title: Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Source: researchgate.net.

Sources

Comparative

Comparative structural analysis of 1H-Benzimidazole-2-carboximidamide,N-hydroxy- analogs

Comparative Structural Analysis: 1H-Benzimidazole-2-carboximidamide and its N-Hydroxy Analogs in Drug Design As a Senior Application Scientist in medicinal chemistry, I frequently encounter the "amidine brick wall." Benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural Analysis: 1H-Benzimidazole-2-carboximidamide and its N-Hydroxy Analogs in Drug Design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the "amidine brick wall." Benzimidazole-2-carboximidamide derivatives are highly potent pharmacophores with proven efficacy against a variety of biological targets, including poly(ADP-ribose) polymerases (PARPs), protozoan parasites, and the Smoothened (Smo) receptor in the Hedgehog signaling pathway[1]. However, the active amidine moiety possesses a high pKa (~11.5), meaning it remains permanently protonated as a cation in the gastrointestinal tract. This cationic state severely restricts transcellular passive diffusion, resulting in abysmal oral bioavailability.

To circumvent this, we employ a prodrug strategy: converting the amidine into an N-hydroxy amidine (amidoxime) [2]. This guide provides an objective, data-driven comparison of 1H-Benzimidazole-2-carboximidamide and its N-hydroxy analog, detailing their structural physics, bioconversion mechanisms, and the self-validating experimental protocols required to evaluate them.

Physicochemical and Structural Comparison

The addition of a single hydroxyl group to the amidine nitrogen fundamentally alters the molecule's physicochemical profile. By withdrawing electron density, the N-hydroxy group lowers the basicity of the adjacent nitrogen, neutralizing the molecule at physiological pH[3].

Table 1: Comparative Profiling of Benzimidazole Analogs

Property1H-Benzimidazole-2-carbonitrile (Precursor)1H-Benzimidazole-2-carboximidamide (Active Amidine)N-Hydroxy-1H-Benzimidazole-2-carboximidamide (Amidoxime Prodrug)
Functional Group NitrileAmidineAmidoxime
pKa (Basic Nitrogen) N/A~11.5~6.5
Charge at pH 7.4 NeutralCationic (+1)Neutral
LogP (Lipophilicity) ~1.8~ -0.5~1.2
Caco-2 Permeability HighLow (Paracellular only)High (Transcellular)
Oral Bioavailability N/A< 10%> 60%
Target Affinity (IC50) InactiveHigh (e.g., <50 nM)Low / Inactive (Requires Bioconversion)

Data represents generalized consensus values for this scaffold class based on established structure-activity relationship (SAR) models.

Mechanistic Pathway: Prodrug Activation

The N-hydroxy prodrug is inactive at the target site and must be enzymatically reduced back to the active amidine in vivo. This reduction is not mediated by standard Cytochrome P450s, but rather by the Mitochondrial Amidoxime Reducing Component (mARC) [4]. mARC is a molybdenum-containing enzyme anchored to the outer mitochondrial membrane. It operates as a three-component electron transfer chain, relying on NADH, Cytochrome b5 reductase (CYB5R), and Cytochrome b5 (CYB5) to strip the oxygen atom from the amidoxime[4],[5].

Bioconversion Prodrug N-Hydroxy-1H-Benzimidazole- 2-carboximidamide (Amidoxime Prodrug) mARC mARC Enzyme Complex (mARC1/2 + CYB5 + CYB5R) Prodrug->mARC Hepatic / Intestinal Absorption Active 1H-Benzimidazole- 2-carboximidamide (Active Amidine) mARC->Active NADH-dependent Reduction (-H2O) Target Biological Target (e.g., PARP, Smoothened) Active->Target Target Engagement (Cationic Binding)

Fig 1: mARC-mediated bioconversion of the amidoxime prodrug into the active amidine.

Experimental Methodologies

To validate this prodrug system, a robust experimental pipeline must be established. Below are the self-validating protocols for synthesizing the N-hydroxy analog and evaluating its metabolic activation.

Protocol A: Chemical Synthesis of the N-Hydroxy Analog

Causality Focus: The conversion of a nitrile to an amidoxime requires nucleophilic addition. We utilize a strong, sterically hindered base in a polar aprotic solvent to maximize the nucleophilicity of hydroxylamine without inducing unwanted side reactions[2].

  • Reagent Preparation: Dissolve 1H-Benzimidazole-2-carbonitrile (1.0 equivalent) in anhydrous Dimethyl Sulfoxide (DMSO). Why DMSO? As a polar aprotic solvent, DMSO stabilizes the transition state of the nucleophilic addition while leaving the nucleophile unsolvated and highly reactive.

  • Base Activation: Add Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (1.5 eq) and Potassium tert-butoxide (KO-t-Bu) (1.5 eq) to the solution[2]. Why KO-t-Bu? It is a strong, bulky base that efficiently deprotonates the hydroxylamine salt to generate the free hydroxylamine base, but is too sterically hindered to act as a nucleophile itself.

  • Reaction: Stir the mixture at room temperature for 12 hours under an inert argon atmosphere to prevent oxidative degradation.

  • Purification: Quench the reaction with distilled water, extract the organic layer using ethyl acetate, and purify the N-hydroxy product via silica gel flash chromatography. Elucidate the structure using 1H -NMR and LC-MS to confirm the presence of the N-OH proton (~10.0 ppm)[2].

Protocol B: In Vitro mARC Bioconversion Assay

Causality Focus: Because mARC is a mitochondrial enzyme, standard microsomal stability assays (which capture ER-bound CYP450s) will yield false negatives for amidoxime reduction. Enriched mitochondrial fractions must be used[4].

  • Fraction Preparation: Isolate or procure enriched mitochondrial fractions from human or porcine liver homogenates[4].

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 10 µM of the synthesized N-hydroxy-1H-benzimidazole-2-carboximidamide, 1 mg/mL of mitochondrial protein, and 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Initiation: Initiate the reaction by adding 1 mM NADH. Why NADH? The mARC complex is strictly dependent on NADH as the primary electron donor for the CYB5R/CYB5 cascade[4]. (NADPH, commonly used for CYPs, is ineffective here).

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the enzymatic reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the mass transition from the amidoxime ( [M+H]+ ) to the active amidine ( [M−16+H]+ ) to calculate the reduction clearance rate.

Preclinical Evaluation Workflow

To successfully advance an N-hydroxy benzimidazole analog from discovery to in vivo validation, the following logical workflow must be executed sequentially:

Workflow Syn 1. Chemical Synthesis (Nitrile + Hydroxylamine) Phys 2. Physicochemical Profiling (pKa, LogP, Solubility) Syn->Phys Perm 3. In Vitro Permeability (Caco-2 Transcellular Flux) Phys->Perm Reduct 4. Bioconversion Assay (Mitochondrial mARC Reduction) Perm->Reduct PK 5. In Vivo Pharmacokinetics (Oral Bioavailability %F) Reduct->PK

Fig 2: Sequential experimental workflow for evaluating amidoxime prodrug candidates.

References

  • Karaaslan, C. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Turkish Journal of Pharmaceutical Sciences.[2] URL:[Link]

  • Havemeyer, A., et al. (2012). The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues. Chemical Research in Toxicology (ACS).[4] URL:[Link]

  • Clement, B., et al. (2023). The History of mARC. International Journal of Molecular Sciences (MDPI).[3] URL:[Link]

  • Plösch, T., et al. (2019). Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Journal of Medicinal Chemistry (ACS).[5] URL:[Link]

  • Barillari, C., et al. (2010). 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists. World Intellectual Property Organization Patent (WO2010013037A1).[1] URL:

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: 1H-Benzimidazole-2-carboximidamide, N-hydroxy-

As drug development professionals and analytical chemists scale up the synthesis and evaluation of amidoxime-functionalized benzimidazoles, stringent operational safety and disposal protocols are paramount. 1H-Benzimidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists scale up the synthesis and evaluation of amidoxime-functionalized benzimidazoles, stringent operational safety and disposal protocols are paramount. 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0) is a specialized intermediate often utilized in prodrug synthesis and metal-chelating applications.

This guide provides a self-validating, step-by-step framework for the handling, spill containment, and regulatory-compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Chemical Profile & Mechanistic Hazard Assessment

To handle a chemical safely, one must understand its molecular behavior. The compound features a benzimidazole core linked to an N-hydroxycarboximidamide (amidoxime) moiety.

  • Chelation Potential: Amidoxime groups are exceptionally potent metal chelators, heavily researched for their ability to sequester heavy metals like uranium from aqueous environments[1]. If released into municipal wastewater, this compound can disrupt local metal ion balances or transport toxic heavy metals through treatment facilities.

  • Toxicity Profile: Benzimidazole derivatives generally exhibit acute oral toxicity and can cause significant eye and skin irritation. Mechanistically, certain benzimidazoles can intercalate with DNA or disrupt microtubule dynamics, necessitating strict barriers against inhalation and dermal exposure[2].

Quantitative Chemical Data
Property / ClassificationValue / Designation
Chemical Name 1H-Benzimidazole-2-carboximidamide, N-hydroxy-
CAS Number 14483-74-0[3]
Molecular Formula C8H8N4O
Physical State Solid (Crystalline Powder)
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A
EPA/RCRA Waste Code Unlisted (Must be evaluated for characteristic toxicity)[2]
Primary Disposal Method High-Temperature Incineration (GHS P501)

Standard Operating Procedure: Safe Handling & Solution Preparation

When preparing assay stocks (e.g., in DMSO or ethanol), the amphiphilic nature of the molecule—combining a lipophilic benzimidazole core with a highly polar, hydrogen-bonding amidoxime group—requires specific handling to prevent aerosolization and ensure complete dissolution.

Step-by-Step Handling Protocol:

  • Preparation of the Workspace: Conduct all weighing and transfer operations inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. Ensure the sash is lowered to the appropriate operational height.

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a chemically resistant lab coat, safety goggles (EN166/OSHA compliant), and double-layered nitrile gloves[2].

  • Weighing the Solid: Use an anti-static weighing boat. Because the dry powder can easily aerosolize, avoid rapid movements.

  • Dissolution: Add the solvent (e.g., DMSO) directly to the weighing vessel or sealed vial before vortexing. Causality: Wetting the powder immediately neutralizes the inhalation hazard associated with airborne particulates.

  • Validation: Visually inspect the solution against a light background to ensure no micro-precipitates remain, which could skew downstream pharmacological assays.

Spill Response and Containment Workflow

In the event of a spill, immediate containment is required to prevent environmental release. Never dry-sweep the powder , as this generates hazardous respirable dust.

Step-by-Step Spill Cleanup:

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Wetting the Spill: Gently mist the spilled powder with a compatible, low-volatility solvent (such as water or dilute ethanol) to suppress dust generation.

  • Absorption: Cover the moistened spill with inert absorbent pads or damp paper towels. Work from the outside of the spill toward the center to prevent spreading.

  • Decontamination: Wash the affected surface thoroughly with a 10% bleach solution or a strong detergent, followed by a water rinse. Causality: The detergent disrupts any residual lipophilic benzimidazole molecules adhering to the benchtop.

  • Waste Segregation: Place all contaminated wipes, gloves, and broken glass into a puncture-resistant, sealable hazardous waste bag.

Proper Disposal Procedures & Regulatory Compliance

Due to its nitrogen-rich structure and chelating properties[4], 1H-Benzimidazole-2-carboximidamide, N-hydroxy- must never be flushed down the drain. It must be processed via high-temperature incineration to break the robust C-N bonds, releasing scrubbable NOx gases rather than persistent environmental pollutants.

Step-by-Step Disposal Plan:

  • Solid Waste: Collect all unreacted powder, contaminated PPE, and empty reagent vials in a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste: Segregate liquid waste based on the solvent matrix.

    • Non-Halogenated: Solutions in DMSO, ethanol, or water.

    • Halogenated: Solutions containing chloroform or DCM.

    • Causality: Mixing halogenated and non-halogenated waste alters the incineration temperature requirements and drastically increases disposal costs.

  • Labeling & Storage: Label the container with the full chemical name, CAS number (14483-74-0), and the GHS hazard pictograms for "Harmful" and "Irritant". Store in a secondary containment tray in a cool, dry, well-ventilated waste accumulation area.

  • Contractor Hand-off: Under [2], coordinate with a licensed environmental waste contractor for final destruction via EPA/RCRA-compliant high-temperature incineration.

Waste Segregation Workflow

DisposalWorkflow Start 1H-Benzimidazole-2-carboximidamide, N-hydroxy- Waste Decision Waste Matrix? Start->Decision Solid Solid Waste (Powder, PPE) Decision->Solid Dry/Consumables Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Aqueous/Organic SolidCont Double-bag in Sealable Polyethylene Solid->SolidCont LiqCont Segregate by Solvent (Halogenated vs Non) Liquid->LiqCont Incineration High-Temperature Incineration (EPA 40 CFR 261.3 Compliant) SolidCont->Incineration LiqCont->Incineration

Workflow for the segregation and disposal of N-hydroxy-benzimidazole derivatives.

References

  • Title: Material Safety Data Sheet - Benzimidazole, 98% Source: Cole-Parmer URL: [Link]

  • Title: SAFETY DATA SHEET: Benzimidazole Source: MilliporeSigma URL: [Link]

  • Title: In-situ constructing amidoxime groups on metal-free g-C3N4 to enhance chemisorption, light absorption, and carrier separation for efficient photo-assisted uranium(VI) extraction Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Amidoxime-based materials for uranium recovery and removal Source: RSC Publishing (Royal Society of Chemistry) URL: [Link]

Sources

Handling

Personal protective equipment for handling 1H-Benzimidazole-2-carboximidamide,N-hydroxy-

Comprehensive Safety and Operational Guide for Handling 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0) As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compli...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (CAS: 14483-74-0)

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an applied science. Handling specialized pharmaceutical intermediates like 1H-Benzimidazole-2-carboximidamide, N-hydroxy- requires a deep understanding of its molecular behavior. This compound is an amidoxime (an N-hydroxyamidine) derivative of the benzimidazole pharmacophore.

To handle this chemical safely, you must understand why it is hazardous. The N-hydroxy group significantly reduces the basicity of the parent amidine, rendering the molecule highly lipophilic. While this is an excellent property for drug design—allowing the molecule to act as a highly bioavailable prodrug that easily crosses the gastrointestinal and dermal barriers—it presents a severe systemic hazard in the laboratory. Upon accidental absorption, hepatic enzyme systems (specifically the mARC/cytochrome b5 reductase system) rapidly cleave the N-O bond, releasing the active, potentially toxic benzimidazole amidine into systemic circulation 1. Furthermore, amidoximes can act as Nitric Oxide (NO) donors under specific oxidative conditions, presenting secondary reactivity risks 2.

Hazard Causality & Metabolic Activation Pathway

The following diagram illustrates the causality behind the strict PPE requirements. Preventing dermal and inhalation exposure is critical to halting this metabolic activation pathway.

MetabolicPathway Prodrug N-hydroxy-1H-benzimidazole- 2-carboximidamide (Lipophilic Amidoxime) Absorb Rapid Dermal / GI Absorption (Increased Bioavailability) Prodrug->Absorb Accidental Exposure Enzyme Hepatic Reduction (mARC / Cytochrome b5) Absorb->Enzyme Systemic Circulation Active 1H-Benzimidazole- 2-carboximidamide (Active Amidine) Enzyme->Active N-O Bond Cleavage Tox Cellular Toxicity / Target Intercalation Active->Tox Pharmacological Action

Metabolic pathway illustrating systemic hazards of N-hydroxyamidine exposure via hepatic mARC enzymes.

Personal Protective Equipment (PPE) Matrix

Because benzimidazole derivatives are known severe mucosal irritants and the N-hydroxy modification enhances transdermal penetration 3, standard laboratory attire is insufficient. Implement the following validated PPE matrix:

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile gloves (min 0.11mm thickness).Amidoximes are highly lipophilic and can penetrate standard latex. Double-gloving prevents transdermal absorption of the prodrug.
Eye Protection Snug-fitting chemical splash goggles.Benzimidazole derivatives are known severe eye irritants. Prevents micro-dust ingress during weighing 4.
Respiratory N95 or P100 particulate half-mask respirator.Prevents inhalation of electrostatically charged micro-powders, avoiding pulmonary absorption and subsequent hepatic reduction.
Body Protection Flame-retardant, elastic-cuff laboratory coat.Prevents accumulation of chemical dust on personal clothing and minimizes exposed skin surface area.

Operational Handling & Dissolution Protocol

Benzimidazole powders are notoriously prone to electrostatic charging, which can cause the powder to aerosolize upon opening the vial. The following protocol is designed as a self-validating system to ensure absolute containment and accuracy.

Step 1: Environmental Preparation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Before opening the chemical vial, hold a delicate task wipe (e.g., Kimwipe) at the sash opening. The wipe should pull gently inward, visually validating a face velocity of 80–100 feet per minute (fpm).

Step 2: Static-Free Weighing

  • Action: Use an anti-static ionizer gun on the analytical balance and the sealed chemical vial. Weigh the compound using a static-dissipative polystyrene spatula (avoid metal spatulas which hold charge).

  • Validation: Slowly bring the spatula near the powder. If the powder repels or "jumps," electrostatic charge is still present. Stop, re-apply the anti-static ionizer for 10 seconds, and re-test before proceeding.

Step 3: Solvent Dissolution

  • Action: N-hydroxyamidines are highly soluble in polar aprotic solvents. Add Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) directly to the weighing vial to create your master stock solution. Do not attempt to transfer dry powder between vessels.

  • Validation: Cap the vial and vortex for 30 seconds. Visually inspect the solution against both a light and dark background. The absence of refractory micro-particulates validates complete dissolution.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe. The oxidative power of bleach degrades the amidoxime structure, neutralizing its biological activity.

  • Validation: Perform a final visual inspection of the hood surface under a UV hand lamp (365 nm); benzimidazole derivatives often exhibit distinct fluorescence. A lack of fluorescence validates successful decontamination.

HandlingWorkflow Step1 1. Environmental Control Validate Fume Hood Airflow (80-100 fpm) Step2 2. PPE Donning Double Nitrile, N95/P100, Splash Goggles Step1->Step2 Step3 3. Static-Free Weighing Use Anti-Static Ionizer & Polystyrene Spatula Step2->Step3 Step4 4. Solvent Dissolution Solubilize in DMSO/DMF directly in vial Step3->Step4 Step5 5. Decontamination Oxidative Wipe with 10% Sodium Hypochlorite Step4->Step5 Step6 6. Waste Segregation Dispose as Halogen-Free Nitrogenous Waste Step5->Step6

Step-by-step operational workflow for the safe handling and dissolution of the N-hydroxyamidine.

Disposal and Waste Segregation Plan

Improper disposal of N-hydroxyamidines can lead to environmental toxicity, as the benzimidazole core is highly recalcitrant to natural degradation.

  • Liquid Waste: Solutions containing 1H-Benzimidazole-2-carboximidamide, N-hydroxy- (e.g., in DMSO) must be segregated into Halogen-Free Nitrogenous Organic Waste containers. Do not mix with acidic waste streams, as the basic amidine moiety can trigger exothermic neutralization reactions.

  • Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a sealed, biohazard-style solid waste bin designated for Incineration . Incineration at temperatures exceeding 800°C is required to fully cleave the benzimidazole ring and prevent environmental contamination.

References

  • Clement, B., et al. "Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines." ResearchGate.
  • MDPI. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules.
  • National Institutes of Health (NIH). "Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens." PMC.
  • GuideChem. "2-[(6-Carbamimidoyl-1H-Benzimidazol-2-Yl)Methyl]-3H-Benzimidazole-5-Carboximidamide SDS." Safety Data Sheets.

Sources

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